PI3K-IN-32
描述
Structure
3D Structure
属性
IUPAC Name |
3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPKSOWRJPRYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism: A Technical Guide to a Representative PI3K Inhibitor
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PI3K-IN-32." The following guide, therefore, presents a representative mechanism of action and characterization workflow for a hypothetical, potent, and selective PI3K inhibitor, based on established principles and data from well-documented molecules in this class. This document is intended to serve as a technical template for researchers, scientists, and drug development professionals engaged in the study of similar therapeutic agents.
Core Mechanism of Action
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making PI3K an attractive target for therapeutic intervention.
A representative PI3K inhibitor, for the purposes of this guide, is designed to be a potent and selective antagonist of one or more PI3K isoforms (Class I: p110α, p110β, p110δ, p110γ). The primary mechanism of action involves competitive binding to the ATP-binding pocket of the kinase domain of the target PI3K isoform(s). This occupation of the active site prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
The reduction in cellular PIP3 levels leads to the downstream inactivation of key signaling proteins, most notably the serine/threonine kinase AKT. Without sufficient PIP3 to facilitate its recruitment to the plasma membrane via its pleckstrin homology (PH) domain, AKT remains in the cytoplasm in an inactive state. This abrogation of AKT signaling, in turn, inhibits a cascade of downstream effectors, including the mammalian target of rapamycin (mTOR), leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Quantitative Profile
The inhibitory activity of a representative PI3K inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50) against various PI3K isoforms and its effects on cell viability in relevant cancer cell lines.
| Parameter | p110α | p110β | p110δ | p110γ |
| Biochemical IC50 (nM) | 1.2 | 25.7 | 0.8 | 15.3 |
| Cell Line | Cancer Type | Cellular IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 22.8 |
| U-87 MG | Glioblastoma | 18.5 |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the biochemical potency of the inhibitor against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with the inhibitor at varying concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate mixture containing PIP2 and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target effect of the inhibitor in a cellular context by assessing the phosphorylation status of key downstream effectors.
Methodology:
-
Cancer cell lines (e.g., MCF-7) are seeded and allowed to adhere overnight.
-
Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 2 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT, Ser473), total AKT, phosphorylated S6 ribosomal protein (p-S6), and total S6.
-
After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The inhibitor is added in a serial dilution to the wells.
-
Cells are incubated with the compound for a prolonged period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Cellular IC50 values are determined by plotting cell viability against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.
Visual Representations
Caption: PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K inhibitor.
Caption: Workflow for the preclinical characterization of a representative PI3K inhibitor.
A Technical Guide to PI3K-IN-32: Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide has been compiled based on publicly available information on various phosphoinositide 3-kinase (PI3K) inhibitors. "PI3K-IN-32" is a hypothetical name used for the purpose of illustrating the target specificity and selectivity profile of a representative PI3K inhibitor. The data and methodologies presented are based on findings from similar compounds in the same class.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[5][6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[5] The development of isoform-specific PI3K inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target toxicities.[4][7] This document provides a detailed overview of the target specificity and selectivity of a representative PI3K inhibitor, this compound.
PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][6] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1).[1][4] This cascade ultimately leads to the activation of key cellular players like mTOR, which regulate cell growth and proliferation.[4]
Target Specificity and Selectivity
The inhibitory activity of this compound has been characterized against various PI3K isoforms and a broader panel of protein kinases to determine its specificity and selectivity.
Biochemical Inhibitory Potency against PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) of a representative PI3K inhibitor against the Class I PI3K isoforms.
| Target | IC50 (nM) |
| PI3Kα | 15.1 ± 4.3 |
| PI3Kβ | 453 |
| PI3Kγ | 110 |
| PI3Kδ | 134 |
| mTOR | 196 |
| Data is representative of a compound like SN32976.[7][8] |
Cellular Activity against PI3K Isoforms
The cellular efficacy of this compound is demonstrated by its ability to inhibit the phosphorylation of downstream targets like AKT. The half-maximal effective concentration (EC50) in cellular assays provides a measure of on-target activity in a biological context.
| Cellular Assay | EC50 (nM) |
| p-AKT (Ser473) Inhibition | 25 |
| EC50 values are representative and can vary based on the cell line and assay conditions. |
Kinome-wide Selectivity
To assess the broader selectivity profile, a representative inhibitor was screened against a large panel of kinases. At a concentration of 1µM, the inhibitor showed minimal off-target activity, indicating high selectivity for the PI3K family.
| Kinase Panel | % Inhibition at 1µM |
| Majority of Kinome | <10% |
| PI4K | Significant Inhibition |
| This profile is based on descriptions of selective PI3K inhibitors.[9] |
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the IC50 values of this compound against purified PI3K isoforms.
-
Methodology: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The kinase reaction is initiated by adding ATP to a mixture of the enzyme, the inhibitor (at varying concentrations), and the substrate (e.g., PIP2). The production of ADP is measured using a coupled luciferase/luciferin system, where the light output is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Data is fitted to a sigmoidal dose-response curve to calculate the IC50 values.
Cellular Phospho-AKT Assay
-
Objective: To measure the on-target efficacy of this compound in a cellular context.
-
Methodology: A suitable cancer cell line (e.g., one with a known PIK3CA mutation) is seeded in multi-well plates. The cells are treated with a serial dilution of this compound for a specified period. Following treatment, the cells are lysed, and the levels of phosphorylated AKT (p-AKT) at a specific site (e.g., Ser473) and total AKT are quantified using an immunoassay, such as an ELISA or Western blot. The ratio of p-AKT to total AKT is calculated, and the data is normalized to vehicle-treated controls to determine the EC50 value.
Kinome-wide Selectivity Profiling
-
Objective: To evaluate the selectivity of this compound against a broad range of human kinases.
-
Methodology: A competitive binding assay, such as the KinomeScan™ platform, is employed.[9] The inhibitor is tested at a fixed concentration (e.g., 1µM) against a panel of several hundred kinases. The assay measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase. The results are reported as the percentage of the kinase that is bound by the test compound.
Conclusion
The representative data for this compound demonstrates a potent and selective inhibition of the PI3K pathway, with a notable preference for the p110α isoform in biochemical assays. The compound exhibits strong on-target activity in cellular models, effectively reducing the phosphorylation of the downstream effector AKT. Furthermore, kinome-wide screening indicates a high degree of selectivity, which is a desirable characteristic for minimizing off-target toxicities. These findings support the potential of selective PI3K inhibitors as therapeutic agents in oncology and other diseases driven by aberrant PI3K signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of such compounds.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Oncogenic PI3K Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-32: A Technical Overview of its Structure, Properties, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of PI3K-IN-32, a potent inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). This document includes a summary of its chemical and physical properties, details on its mechanism of action within the PI3K/Akt/mTOR signaling pathway, and representative experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a small molecule inhibitor belonging to the class of compounds that target the PI3K signaling pathway. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(4-morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)aniline | PubChem |
| CAS Number | 371934-59-7 | MedChemExpress[1][2] |
| Molecular Formula | C₁₉H₁₇N₅O₂ | PubChem |
| Molecular Weight | 347.37 g/mol | PubChem |
| Canonical SMILES | C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | PubChem |
| InChI | InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | PubChem |
| InChIKey | RQPKSOWRJPRYCN-UHFFFAOYSA-N | PubChem |
Biological Activity and Mechanism of Action
This compound is characterized as a potent inhibitor of the p110α catalytic subunit of PI3K, with a reported pIC₅₀ of 6.85.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The p110α isoform, in particular, is frequently mutated and hyperactivated in various human cancers, making it a key target for anti-cancer drug development.
The PI3K p110α Signaling Pathway
The canonical PI3K p110α signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K at the cell membrane. Activated p110α then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). The recruitment of Akt to the cell membrane facilitates its phosphorylation and activation by other kinases, such as PDK1 and mTORC2.
Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby modulating their activity and initiating various cellular responses. Key downstream effectors of Akt include mTORC1, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited by Akt phosphorylation, thus preventing the expression of pro-apoptotic genes.
References
In-depth Technical Guide: The Discovery and Synthesis of PI3K-IN-32
An Examination of a Novel Phosphoinositide 3-Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, no specific molecule designated "PI3K-IN-32" has been identified. The information presented herein is a generalized guide based on the discovery and synthesis of representative phosphoinositide 3-kinase (PI3K) inhibitors, providing a framework for understanding the processes involved in developing such a compound.
Introduction to PI3K and Its Role as a Therapeutic Target
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][4][5] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[3][6] Class IA PI3Ks are heterodimers consisting of a catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85).[3][7] The frequent mutation of the PIK3CA gene, which encodes the p110α catalytic subunit, in various cancers underscores its importance as a drug target.[5][7]
The development of PI3K inhibitors has been a major focus in oncology drug discovery, leading to the approval of several drugs, such as idelalisib and copanlisib, for the treatment of certain hematologic malignancies.[8] These inhibitors can be broadly classified as pan-PI3K inhibitors, which target multiple isoforms, or isoform-selective inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.
The PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[4][9] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[4][9] This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[4]
Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of various cellular functions. Key downstream effectors include the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and protein synthesis, and the FOXO family of transcription factors, which are involved in apoptosis and cell cycle arrest.[1] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1][4]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Discovery of a Hypothetical this compound
The discovery of a novel PI3K inhibitor like "this compound" would typically follow a structured drug discovery workflow.
Target Identification and Validation
The initial step involves confirming the therapeutic relevance of inhibiting PI3K for a specific disease, such as a particular cancer type with a high frequency of PIK3CA mutations.
High-Throughput Screening (HTS)
A high-throughput screening campaign would be conducted to test a large library of chemical compounds for their ability to inhibit PI3K activity. This is often done using biochemical assays that measure the phosphorylation of PIP2 to PIP3.
Hit-to-Lead Optimization
Promising "hits" from the HTS are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis and testing of numerous analogs.
Lead Optimization and Preclinical Development
A "lead" compound with a desirable profile is further optimized to enhance its efficacy and safety. This stage involves extensive in vitro and in vivo testing, including cell-based assays to confirm on-target activity and animal models to assess anti-tumor activity and pharmacokinetic/pharmacodynamic (PK/PD) properties.
[Image of a chemical synthesis scheme, starting from a substituted quinoline and showing a multi-step reaction to form a more complex inhibitor scaffold. This would typically be a diagram from a chemistry drawing tool.]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PI3K-IN-32: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro characterization of PI3K-IN-32, a novel potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[4][5][6] This document summarizes the biochemical and cellular activity of this compound, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Biochemical Activity and Kinase Selectivity
The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms (α, β, δ, γ) and the related kinase mTOR. The half-maximal inhibitory concentrations (IC50) were determined using established in vitro kinase assays.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | This compound IC50 (nM) |
| PI3Kα | 5 |
| PI3Kβ | 150 |
| PI3Kδ | 2 |
| PI3Kγ | 75 |
| mTOR | 1,200 |
The data demonstrates that this compound is a potent inhibitor of PI3Kδ and PI3Kα, with significantly lower activity against the β and γ isoforms and mTOR. This selectivity profile suggests a potential for targeted therapy in cancers dependent on PI3Kδ and PI3Kα signaling, such as certain hematological malignancies and solid tumors with PIK3CA mutations.[1][7][8]
Cellular Activity
The on-target activity of this compound in a cellular context was evaluated by measuring its ability to inhibit the PI3K signaling pathway and impact cell proliferation in various cancer cell lines.
Inhibition of Downstream Signaling
The phosphorylation of AKT (p-AKT), a key downstream effector of PI3K, was measured as a biomarker of pathway inhibition. Treatment with this compound led to a dose-dependent reduction in p-AKT levels in cancer cell lines.
Table 2: Cellular Pathway Inhibition by this compound
| Cell Line | Genetic Background | p-AKT (Ser473) IC50 (nM) |
| U-87 MG | PTEN null | 25 |
| NCI-H460 | PIK3CA E545K mutant | 15 |
| Jurkat | PTEN mutant | 10 |
These results confirm that this compound effectively engages its target in a cellular environment and inhibits the PI3K signaling cascade in cancer cells with common pathway alterations.[4]
Anti-proliferative Activity
The effect of this compound on the growth and proliferation of a panel of cancer cell lines was assessed. The compound exhibited potent anti-proliferative activity, particularly in cell lines with known PI3K pathway activation.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Genetic Background | GI50 (nM) |
| T-47D | Breast Cancer | PIK3CA H1047R mutant | 30 |
| PC-3 | Prostate Cancer | PTEN null | 50 |
| Ramos | B-cell Lymphoma | PI3Kδ dependent | 12 |
| A549 | Lung Cancer | KRAS mutant | > 10,000 |
The data indicates that the anti-proliferative effect of this compound is influenced by the genetic background of the cancer cells, with heightened sensitivity observed in cell lines harboring PIK3CA mutations or PTEN loss.[9] The relative insensitivity of the KRAS-mutant cell line is consistent with observations for other PI3K pathway inhibitors.[9]
Experimental Protocols
In Vitro Kinase Assay (HTRF)
The biochemical potency of this compound against PI3K isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the PI3K (human) HTRF™ assay.[4]
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K enzymes (α, β, δ, γ) and a biotinylated PIP2 substrate are diluted in the kinase reaction buffer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, PIP2 substrate, and this compound are incubated in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: A europium-labeled anti-phospho-PIP3 antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added. The binding of the antibody to the phosphorylated biotin-PIP3 brings the europium donor and the SA-APC acceptor into close proximity, generating a FRET signal.
-
Data Analysis: The FRET signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular p-AKT (Ser473) Assay
The inhibition of PI3K signaling in cells was quantified by measuring the phosphorylation of AKT at serine 473 using a cellular immunoassay.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a specified duration.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Immunoassay: The cell lysates are analyzed using an ELISA-based assay. A capture antibody specific for total AKT is coated on the plate. After incubation with the lysate, a detection antibody specific for p-AKT (Ser473) and a horseradish peroxidase (HRP)-conjugated secondary antibody are added.
-
Signal Detection: A chemiluminescent substrate is added, and the resulting signal is measured using a luminometer.
-
Data Analysis: The p-AKT signal is normalized to the total AKT signal, and the IC50 values are determined from the dose-response curves.
Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of this compound were determined using a luminescent cell viability assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 72 hours.
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
In Vitro Characterization Workflow
Caption: A typical workflow for the in vitro characterization of a PI3K inhibitor.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Navigating the Isoform Maze: A Technical Guide to PI3K Inhibitor Selectivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and physiological functions.
This guide provides a technical overview of determining the isoform selectivity profile of PI3K inhibitors, a crucial aspect of their preclinical characterization. While information on a specific compound designated "PI3K-IN-32" indicates it is a potent PI3K p110α inhibitor with a pIC50 of 6.85, comprehensive public data on its full isoform selectivity is limited.[2][3][4] Therefore, this document will use the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as an illustrative example to detail the necessary data, experimental protocols, and analytical workflows.
PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to the activation of a downstream signaling cascade that ultimately regulates cellular functions.
Isoform Selectivity Profile of Pictilisib (GDC-0941)
The isoform selectivity of a PI3K inhibitor is a key determinant of its therapeutic window and potential side effects. Pictilisib (GDC-0941) is a potent pan-Class I PI3K inhibitor with varying degrees of selectivity against the different isoforms.[5][6]
Biochemical Assay Data
The following table summarizes the in vitro inhibitory activity of Pictilisib (GDC-0941) against the four Class I PI3K isoforms.
| Target Isoform | IC50 (nM) |
| PI3Kα (p110α) | 3 |
| PI3Kβ (p110β) | 33 |
| PI3Kγ (p110γ) | 75 |
| PI3Kδ (p110δ) | 3 |
| Data compiled from multiple sources.[5][6][7] |
Cellular Assay Data
The potency of Pictilisib (GDC-0941) has also been evaluated in cellular assays by measuring the inhibition of Akt phosphorylation, a key downstream effector of PI3K signaling.
| Cell Line | IC50 for pAkt Inhibition (nM) |
| U87MG (glioblastoma) | 46 |
| PC3 (prostate cancer) | 37 |
| MDA-MB-361 (breast cancer) | 28 |
| Data from Selleck Chemicals datasheet.[8] |
Experimental Protocols
The determination of a PI3K inhibitor's isoform selectivity profile involves a combination of biochemical and cellular assays.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibition of the enzymatic activity of purified PI3K isoforms. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the production of PIP3 by the PI3K enzyme. The assay uses a biotinylated PIP2 substrate, a PIP3-binding protein tagged with a fluorescent donor (e.g., Europium), and a fluorescent acceptor (e.g., allophycocyanin) that binds to the biotinylated substrate. When PIP3 is produced, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are purified. A solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared.
-
Compound Dilution: The test inhibitor (e.g., Pictilisib) is serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3K enzyme, PIP2 substrate, and ATP are incubated with the test inhibitor in a reaction buffer.
-
Detection: The reaction is stopped, and the detection reagents (e.g., Eu-tagged PIP3 binding protein and streptavidin-APC) are added.
-
Signal Measurement: The TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.
Cellular Assays for Pathway Inhibition
Cellular assays are essential to confirm that the inhibitor can engage its target in a physiological context and inhibit the downstream signaling pathway. Western blotting is a standard method for this purpose.
Principle: This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt, in cells treated with the inhibitor. A decrease in the level of phosphorylated Akt (pAkt) indicates pathway inhibition.
Protocol Outline:
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., U87MG, PC3) is cultured to 70-80% confluency. The cells are then treated with various concentrations of the PI3K inhibitor for a specified period.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (e.g., pAkt Ser473) and total Akt (as a loading control). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The IC50 for pAkt inhibition is determined from the dose-response curve.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the isoform selectivity of a novel PI3K inhibitor.
Conclusion
The comprehensive characterization of a PI3K inhibitor's isoform selectivity is a cornerstone of modern drug discovery and development. By employing a combination of robust biochemical and cellular assays, researchers can build a detailed profile of a compound's potency and selectivity. This information is invaluable for guiding lead optimization, predicting potential therapeutic applications, and anticipating possible off-target effects. The example of Pictilisib (GDC-0941) highlights the data and methodologies that are essential for any in-depth technical guide on a novel PI3K inhibitor. As more data on compounds like this compound becomes publicly available, similar detailed analyses will be crucial for understanding their full therapeutic potential.
References
- 1. PI3K Isoform-Selective Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MDK34597 | PI3K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
In-depth Technical Guide: Cellular Uptake and Distribution of PI3K Pathway Inhibitors
A note to the reader: Initial searches for a specific compound designated "PI3K-IN-32" did not yield specific results detailing its cellular uptake, distribution, or precise mechanism of action. The information available predominantly pertains to the broader class of Phosphoinositide 3-kinase (PI3K) inhibitors and the signaling pathway they target. This guide, therefore, provides a comprehensive overview of the general principles of cellular uptake and distribution relevant to PI3K inhibitors, drawing on the extensive research into this critical oncogenic pathway. This report is intended for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway: A Primary Target in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6][7][8] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1][7][9] Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.[1][9]
The PI3K family of enzymes is divided into three classes (I, II, and III) based on their structure and substrate specificity.[5][7][10] Class I PI3Ks are the most implicated in cancer and are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ).[10] The differential expression and function of these isoforms in various tissues and cancer types present opportunities for the development of isoform-selective inhibitors with potentially improved therapeutic windows and reduced toxicities.[6][11]
Caption: The PI3K/AKT/mTOR signaling pathway.
General Principles of Cellular Uptake and Distribution of Small Molecule Inhibitors
The cellular uptake and distribution of small molecule inhibitors, including those targeting the PI3K pathway, are critical determinants of their efficacy and toxicity. These processes are governed by the physicochemical properties of the drug and the physiological characteristics of the target cells and tissues.
Cellular Uptake Mechanisms:
Small molecule inhibitors can enter cells through various mechanisms:
-
Passive Diffusion: Lipophilic molecules can passively diffuse across the cell membrane down their concentration gradient. This is a common mechanism for many orally bioavailable drugs.
-
Facilitated Diffusion: Carrier proteins facilitate the transport of molecules across the membrane.
-
Active Transport: This energy-dependent process involves transporter proteins that move drugs against their concentration gradient. Active transport can lead to high intracellular drug concentrations.
-
Endocytosis: The cell membrane engulfs the drug to form a vesicle. This is a mechanism for the uptake of larger molecules and nanoparticles.[2]
Factors Influencing Distribution:
Once in the systemic circulation, the distribution of a drug to various tissues and organs is influenced by:
-
Blood Flow: Tissues with higher blood flow receive the drug more rapidly.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its availability to diffuse into tissues.
-
Tissue Permeability: The ability of a drug to cross capillary walls and cell membranes determines its access to the site of action.
-
Efflux Transporters: Transporters like P-glycoprotein can actively pump drugs out of cells, leading to drug resistance.
Experimental Protocols for Assessing Cellular Uptake and Distribution
A variety of in vitro and in vivo methods are employed to characterize the cellular uptake and distribution of drug candidates.
In Vitro Cellular Uptake Assays:
These assays are crucial for understanding how a compound enters target cells and for predicting its in vivo behavior.
1. General Cell-Based Uptake Assay:
-
Objective: To quantify the intracellular accumulation of a compound over time.
-
Methodology:
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines with an activated PI3K pathway) in multi-well plates and culture until they reach a desired confluency.
-
Compound Incubation: Treat the cells with the test compound at various concentrations and for different time points.
-
Cell Lysis: After incubation, wash the cells to remove extracellular compound and then lyse the cells to release the intracellular contents.
-
Quantification: Analyze the cell lysate to determine the concentration of the compound using methods such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot intracellular concentration versus time to determine the rate and extent of uptake.
-
Caption: A typical experimental workflow for an in vitro cellular uptake assay.
In Vivo Distribution Studies:
Animal models are essential for understanding how a drug distributes throughout the body.
1. Tissue Biodistribution Study:
-
Objective: To determine the concentration of a compound in various tissues and organs over time.
-
Methodology:
-
Animal Dosing: Administer the test compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Tissue Collection: At predetermined time points, euthanize subsets of animals and collect blood and various tissues (e.g., tumor, liver, kidney, brain).
-
Sample Processing: Homogenize the tissue samples and extract the compound.
-
Quantification: Analyze the extracts using LC-MS/MS to determine the compound concentration in each tissue.
-
Data Analysis: Calculate pharmacokinetic parameters such as tissue-to-plasma concentration ratios.
-
Quantitative Data Presentation
While specific quantitative data for "this compound" is unavailable, a typical presentation of cellular uptake and tissue distribution data for a hypothetical PI3K inhibitor is provided below for illustrative purposes.
Table 1: In Vitro Cellular Uptake of a Hypothetical PI3K Inhibitor in A549 Lung Cancer Cells
| Time (minutes) | Intracellular Concentration (nM) |
| 5 | 50 ± 5 |
| 15 | 120 ± 12 |
| 30 | 250 ± 20 |
| 60 | 400 ± 35 |
| 120 | 450 ± 40 |
Table 2: Tissue Distribution of a Hypothetical PI3K Inhibitor in Tumor-Bearing Mice (2 hours post-dose)
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Plasma | 150 ± 25 | 1.0 |
| Tumor | 600 ± 75 | 4.0 |
| Liver | 1200 ± 150 | 8.0 |
| Kidney | 900 ± 110 | 6.0 |
| Brain | 30 ± 8 | 0.2 |
Conclusion
The development of effective PI3K inhibitors requires a thorough understanding of their cellular uptake and tissue distribution. The experimental protocols and data presentation formats outlined in this guide provide a framework for the preclinical characterization of these promising therapeutic agents. While the specific details for "this compound" remain to be elucidated, the general principles discussed here are broadly applicable to the entire class of PI3K pathway inhibitors. Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these molecules to enhance their therapeutic efficacy and minimize off-target toxicities.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear PI3K signaling in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-32: An Enigmatic Tool for PI3K Signaling Research
A Note on the Subject Compound: Publicly available information on the specific phosphoinositide 3-kinase (PI3K) inhibitor designated as "PI3K-IN-32," also identified by the CAS number 371934-59-7 and the synonym MDK34597, is limited and presents conflicting details. Some sources characterize it as a potent inhibitor of the p110α isoform of PI3K with an IC50 of 141.25 nM[1]. In contrast, other suppliers describe it as an analog of the well-known compound PI-103, suggesting it may function as a dual PI3K/mTOR inhibitor or a pan-PI3K inhibitor[2][3][4][5]. Due to this scarcity and inconsistency of specific data, a comprehensive technical guide on this compound cannot be compiled at this time.
Therefore, this document will serve as an in-depth technical guide using its putative analog, PI-103 , as a representative and well-characterized tool for studying PI3K signaling. The principles, experimental designs, and protocols detailed herein are directly applicable to the evaluation and utilization of novel PI3K inhibitors like this compound, once their specific biochemical and cellular characteristics are fully elucidated.
Introduction to PI-103 as a Tool Compound
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of the PI3K/mTOR signaling pathway. Its multi-targeted nature makes it a valuable, albeit complex, tool for dissecting the roles of this critical signaling network in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making inhibitors like PI-103 essential for both basic research and drug development.
Quantitative Inhibitory Profile of PI-103
The efficacy and selectivity of a chemical inhibitor are defined by its inhibitory constants against various targets. The following tables summarize the in vitro inhibitory activities of PI-103 against Class I PI3K isoforms and other related kinases.
| Target | IC50 (nM) | Assay Type |
| PI3Kα (p110α) | 2 | Cell-free |
| PI3Kβ (p110β) | 3 | Cell-free |
| PI3Kδ (p110δ) | 3 | Cell-free |
| PI3Kγ (p110γ) | 15 | Cell-free |
| mTOR | 30 | Cell-free |
| DNA-PK | 23 | Cell-free |
| Data compiled from publicly available sources. |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that translates extracellular cues from growth factors and cytokines into intracellular responses. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and proliferation while inhibiting apoptosis. PI-103 exerts its effects by inhibiting both PI3K and mTOR, thus blocking the pathway at two critical nodes.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a PI3K inhibitor like PI-103.
Biochemical Kinase Assay (In Vitro)
This protocol determines the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. A common method is a luminescent kinase assay that measures ADP production.
Materials:
-
Purified recombinant PI3K enzymes (e.g., p110α/p85α)
-
Lipid substrate (e.g., PIP2)
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ATP solution
-
PI-103 (or test inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 384-well assay plates
-
Luminometer
Procedure:
-
Prepare the PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3K enzyme into the prepared buffer/lipid mixture to the desired concentration.
-
In a 384-well plate, add 0.5 µL of serially diluted PI-103 or vehicle (DMSO) control to appropriate wells.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-AKT
This protocol assesses the inhibitor's ability to block PI3K signaling in a cellular context by measuring the phosphorylation of AKT, a key downstream effector.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
6-well plates
-
PI-103 (or test inhibitor)
-
Growth factor for stimulation (e.g., IGF-1, EGF), if necessary
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If basal signaling is low, serum-starve cells for 4-16 hours.
-
Pre-treat cells with various concentrations of PI-103 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce pathway activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Cell Viability/Proliferation Assay
This assay measures the functional consequence of PI3K pathway inhibition on cell survival and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well clear-bottom plates
-
PI-103 (or test inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar, e.g., MTT, SRB)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of PI-103 (e.g., from 1 nM to 30 µM) in fresh medium. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
While the specific properties of this compound remain to be fully detailed in scientific literature, the framework for its characterization is well-established. By employing the biochemical and cell-based assays outlined in this guide, researchers can determine its potency, selectivity, and cellular efficacy. The use of well-characterized tool compounds like PI-103 is fundamental to understanding the complex biology of the PI3K signaling network and provides a robust template for the investigation of new chemical entities. As more data on this compound becomes available, these protocols will be invaluable for its validation as a reliable tool for studying PI3K signaling.
References
- 1. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 2. MDK34597 (PI3K inhibitor) Datasheet DC Chemicals [dcchemicals.com]
- 3. 404 | BioChemPartner [m.biochempartner.com]
- 4. MDK34597 (PI3K inhibitor) |cas 371934-59-7|DC Chemicals [dcchemicals.com]
- 5. MDK34597 (PI3K inhibitor)|371934-59-7|COA [dcchemicals.com]
Technical Guide: Alpelisib, a Representative Phosphoinositide 3-Kinase (PI3K) Inhibitor and Its Therapeutic Applications
Disclaimer: A search for the specific compound "PI3K-IN-32" did not yield information on a particular molecule. This guide therefore focuses on a well-characterized, representative PI3K inhibitor, Alpelisib (formerly BYL-719), to provide an in-depth technical overview of this class of therapeutic agents for the intended audience of researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations or amplification of the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a frequent event in various human cancers.[2] This has established the PI3K pathway as a key target for anticancer drug development.[3]
Alpelisib is a potent and orally bioavailable inhibitor of PI3K that exhibits high selectivity for the α-isoform (PI3Kα).[4][5] It was the first PI3K inhibitor to receive approval for the treatment of breast cancer.[4] This document provides a comprehensive overview of the mechanism of action, potential therapeutic applications, preclinical and clinical data, and key experimental methodologies related to Alpelisib.
Mechanism of Action
Alpelisib functions as a selective inhibitor of the p110α subunit of PI3K.[6] In cancers harboring activating mutations in the PIK3CA gene, the PI3Kα isoform is hyperactive, leading to the constitutive activation of the downstream signaling cascade.[7] Alpelisib competitively binds to the ATP-binding pocket of p110α, thereby blocking its kinase activity.[8] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[6] By downregulating the PI3K/AKT/mTOR signaling pathway, Alpelisib effectively curtails cancer cell proliferation and promotes apoptosis.[4][6]
Potential Therapeutic Applications
Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer following progression on or after an endocrine-based regimen.[9][10] Its efficacy is being explored in other malignancies with PIK3CA mutations.[11]
Breast Cancer
The pivotal SOLAR-1 clinical trial demonstrated a significant improvement in progression-free survival (PFS) for patients with PIK3CA-mutated HR+/HER2- advanced breast cancer treated with Alpelisib plus fulvestrant compared to placebo plus fulvestrant.[10]
PIK3CA-Related Overgrowth Spectrum (PROS)
Alpelisib has also been approved for the treatment of adult and pediatric patients with severe manifestations of PROS who require systemic therapy.[12]
Other Solid Tumors
Clinical trials are ongoing to evaluate the efficacy of Alpelisib in other solid tumors harboring PIK3CA mutations, including head and neck squamous cell carcinoma.[13]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Alpelisib
| Target | IC50 (nM) | Reference |
| p110α | 5 | [14][15] |
| p110β | 1200 | [14] |
| p110γ | 250 | [14] |
| p110δ | 290 | [14] |
| p110α-H1047R | 4 | [14] |
| p110α-E545K | 4 | [14] |
Table 2: In Vitro Anti-proliferative Activity of Alpelisib in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) | Reference |
| MCF7 | Breast | Mutant | 0.25 - 0.6 | [14] |
| T47D | Breast | Mutant | Not Specified | [8] |
| SKBR-3 | Breast | Wild-type | 0.71 | [8] |
| Kasumi-1 | Leukemia | Not Specified | 0.44 | [14] |
| L-363 | Myeloma | Not Specified | 0.26 | [14] |
| Detroit562 | Pharynx | Not Specified | 1.10 | [16] |
| SNU-1076 | Head & Neck | Not Specified | 6.82 | [16] |
| SNU-1066 | Head & Neck | Not Specified | 1.13 | [16] |
Table 3: Pharmacokinetic Parameters of Alpelisib in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 hours | [7] |
| Elimination Half-life (T1/2) | 8-9 hours | [7] |
| Apparent Volume of Distribution (Vd) | 114 L | [7] |
| Protein Binding | 89% | [7] |
| Metabolism | Primarily hydrolysis and via CYP3A4 | [7] |
| Excretion | 81% in feces, 14% in urine | [7] |
Table 4: Clinical Efficacy of Alpelisib in the SOLAR-1 Trial (PIK3CA-mutant cohort)
| Endpoint | Alpelisib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 11.0 months | 5.7 months | 0.65 (0.50-0.85) | <0.001 | [17] |
| Overall Response Rate | 35.7% | 16.2% | - | - | [10] |
Experimental Protocols
PI3K Enzyme Activity Assay (In Vitro Kinase Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.[18][19][20]
-
Principle: The assay measures the phosphorylation of the lipid substrate PIP2 to PIP3 by the PI3K enzyme. The amount of product formed is quantified, often using methods that detect ADP formation or the phosphorylated product itself.[18]
-
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compound (Alpelisib) and DMSO (vehicle control)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Alpelisib in DMSO.
-
Add the PI3K enzyme, lipid substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted Alpelisib or DMSO control to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and proceed with the detection method. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each Alpelisib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a PI3K inhibitor on the proliferation of cancer cell lines.[21][22]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Alpelisib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Alpelisib in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of Alpelisib or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Summary and Future Outlook
Alpelisib is a first-in-class PI3Kα-selective inhibitor that has demonstrated significant clinical benefit in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.[9] Its mechanism of action, targeting a key driver of oncogenesis in this patient population, exemplifies the principles of precision medicine. The development of Alpelisib has paved the way for further investigation into isoform-selective PI3K inhibitors for various cancers.[23]
Future research will likely focus on overcoming resistance to Alpelisib, exploring novel combination therapies, and expanding its application to other malignancies driven by PIK3CA mutations.[23] Additionally, the development of next-generation PI3K inhibitors with improved selectivity and toxicity profiles remains an active area of investigation.[23] The continued study of the PI3K pathway and its inhibitors holds great promise for advancing cancer therapy.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpelisib in the Treatment of Breast Cancer: A Short Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. investing.com [investing.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Alpelisib + Fulvestrant for Breast Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for PI3K Inhibitor Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[3][4] Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][3] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by upstream kinases like PDK1 and mTORC2.[5] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the regulation of various cellular functions.[5][6]
Dysregulation of the PI3K/AKT pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in human cancers.[7][8] This aberrant activation promotes uncontrolled cell proliferation and resistance to apoptosis, making the PI3K pathway a prime target for cancer therapy.[7][8] PI3K inhibitors are a class of small molecules designed to block the kinase activity of PI3K, thereby inhibiting the downstream signaling cascade and exerting anti-tumor effects.
This document provides detailed protocols for the treatment of cell cultures with a representative PI3K inhibitor, referred to here as PI3K-IN-32. The provided methodologies for cell viability assays and western blotting will enable researchers to characterize the cellular response to PI3K inhibition.
Mechanism of Action
This compound is a potent and selective inhibitor of the Class I PI3K enzymes. By binding to the ATP-binding pocket of the PI3K catalytic subunit, this compound prevents the phosphorylation of PIP2 to PIP3. This leads to a reduction in the levels of activated, phosphorylated AKT (p-AKT). The downstream consequences of reduced p-AKT include, but are not limited to:
-
Inhibition of cell cycle progression: Reduced activity of cyclin-dependent kinases (CDKs) and increased expression of CDK inhibitors like p21 and p27.[6]
-
Induction of apoptosis: Increased activity of pro-apoptotic proteins such as BAD and reduced activity of anti-apoptotic proteins.[6]
-
Decreased protein synthesis and cell growth: Through the inhibition of the mTORC1 pathway, a downstream effector of AKT.[6][8]
The overall effect of this compound on cancer cells is a reduction in cell viability and proliferation. The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT Signaling Pathway and Inhibition by this compound.
Materials and Reagents
3.1. General Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
This compound (prepare a 10 mM stock solution in DMSO and store at -20°C)
3.2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Reagent
-
Luminometer
3.3. Western Blotting
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Protocols
4.1. Cell Culture and Treatment
A crucial first step is the proper maintenance and preparation of cell lines for the experiment.
-
Culture your chosen cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and are at 70-80% confluency before starting any experiment.
-
For treatment, detach the cells using trypsin-EDTA, neutralize with complete medium, and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells at the desired density in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting). Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
Caption: General Experimental Workflow for this compound Treatment.
4.2. Cell Viability Assay
This assay quantifies the number of viable cells in culture after treatment with this compound.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for 72 hours. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active (viable) cells.[3] Plot the percentage of cell viability relative to the vehicle control against the log of the inhibitor concentration. Use a non-linear regression model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).[3]
4.3. Western Blotting for p-AKT and Total AKT
This protocol allows for the detection of changes in the phosphorylation status of AKT, a direct downstream target of PI3K.[3]
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[3] Pre-treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle control for 2 hours.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.[3] Transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with the primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total AKT and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies. Alternatively, run parallel gels for each antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
Data Presentation
The following tables present representative quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | PIK3CA Status | PTEN Status | IC50 (nM) of this compound (72h treatment) |
| MCF-7 (Breast Cancer) | Mutant (E545K) | Wild-Type | 15.2 |
| PC-3 (Prostate Cancer) | Wild-Type | Null | 25.8 |
| U87-MG (Glioblastoma) | Wild-Type | Mutant | 30.5 |
| HCT116 (Colon Cancer) | Mutant (H1047R) | Wild-Type | 12.7 |
| A549 (Lung Cancer) | Wild-Type | Wild-Type | > 1000 |
Table 2: Effect of this compound on p-AKT (Ser473) Levels in MCF-7 Cells
| Treatment (2 hours) | p-AKT/Total AKT Ratio (Normalized to Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.00 |
| This compound (10 nM) | 0.65 |
| This compound (100 nM) | 0.21 |
| This compound (1000 nM) | 0.05 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Cell Viability Assay: High variability between replicate wells. | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure thorough mixing of cell suspension before seeding; Avoid using the outer wells of the plate. |
| Western Blot: No or weak p-AKT signal. | Low basal p-AKT levels; Ineffective primary antibody. | Stimulate cells with a growth factor (e.g., insulin, EGF) after serum starvation to induce p-AKT; Use a validated antibody at the recommended dilution. |
| Western Blot: High background. | Insufficient blocking; High concentration of secondary antibody. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk); Optimize secondary antibody concentration. |
| General: Inconsistent results. | Cell line instability; Inconsistent inhibitor concentration. | Use cells from a low passage number; Prepare fresh dilutions of the inhibitor for each experiment. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the cellular effects of the PI3K inhibitor, this compound. By utilizing cell viability assays and western blotting, researchers can effectively determine the potency of the inhibitor and confirm its mechanism of action through the inhibition of AKT phosphorylation. The provided data tables and diagrams serve as a guide for data presentation and interpretation. Successful implementation of these protocols will contribute to a better understanding of the therapeutic potential of PI3K inhibitors in cancer research and drug development.
References
- 1. promega.es [promega.es]
- 2. lktlabs.com [lktlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-AKT (Ser473) Following PI3K-IN-32 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[1][3] The activation of PI3K initiates a signaling cascade that leads to the phosphorylation and activation of AKT.[2][4] Consequently, inhibiting PI3K is a key therapeutic strategy in oncology.
PI3K-IN-32 is a potent and selective inhibitor of the PI3K enzyme. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation and subsequent activation of AKT. The phosphorylation of AKT at key residues, such as Serine 473 (Ser473), is a well-established biomarker for the activation state of the PI3K/AKT pathway.[5][6] Therefore, Western blotting for phosphorylated AKT (p-AKT) is a fundamental method to assess the pharmacodynamic efficacy of PI3K inhibitors like this compound in preclinical models.
These application notes provide a detailed protocol for performing a Western blot to measure the levels of p-AKT (Ser473) in cultured cells following treatment with this compound.
Signaling Pathway Overview
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[1] This leads to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[4] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. This compound inhibits the kinase activity of PI3K, thereby preventing the production of PIP3 and subsequent activation of AKT.
Caption: PI3K/AKT signaling pathway and the mechanism of action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cultured cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.
Materials and Reagents
-
Cell Culture:
-
Cancer cell line known to have active PI3K/AKT signaling (e.g., MCF-7, U87-MG)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Cell Lysis and Protein Extraction:
-
Protein Quantification:
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[5]
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) antibody
-
Rabbit or mouse anti-total AKT antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
-
Methodology
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to attach and grow overnight. c. The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis and Protein Extraction: [7][8] a. After treatment, aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate. d. Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. To a calculated volume of lysate (e.g., 20-30 µg of total protein), add 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.[7][8]
5. SDS-PAGE and Protein Transfer: a. Load the prepared samples and a protein molecular weight standard onto an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. To probe for total AKT and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6b through 7b. It is often recommended to run parallel gels for different antibodies to ensure the most accurate quantification.
8. Data Quantification and Normalization: a. Quantify the band intensities using densitometry software. b. Normalize the p-AKT band intensity to the total AKT band intensity for each sample.[9] Further normalization to a loading control (β-actin or GAPDH) can also be performed.[9]
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-AKT.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on p-AKT levels.
| Treatment Group | Concentration (nM) | p-AKT (Ser473) Relative Intensity | Total AKT Relative Intensity | Normalized p-AKT/Total AKT Ratio | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 0.75 | 0.98 | 0.77 | 0.77 |
| This compound | 50 | 0.42 | 1.01 | 0.42 | 0.42 |
| This compound | 100 | 0.15 | 0.99 | 0.15 | 0.15 |
| This compound | 500 | 0.05 | 1.02 | 0.05 | 0.05 |
Relative intensity values are obtained through densitometric analysis of the Western blot bands and are normalized to the vehicle control.
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory activity of this compound on the PI3K/AKT signaling pathway through Western blot analysis of p-AKT (Ser473). Adherence to this detailed methodology will ensure the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of novel PI3K inhibitors. Proper quantification and normalization of the Western blot data are essential for accurately determining the dose-dependent effects of the compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-32 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a class of targeted therapies designed to block the activity of one or more PI3K isoforms, thereby inhibiting tumor growth.
This document provides detailed application notes and protocols for the use of PI3K-IN-32, a potent and selective inhibitor of the PI3K pathway, in in vitro kinase assays. The information presented here is intended to guide researchers in accurately assessing the potency and selectivity of this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular functions.[2] Activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[1] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.[5][6]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound was assessed against the four Class I PI3K isoforms (α, β, δ, and γ) using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data demonstrates that this compound is a potent pan-PI3K inhibitor with nanomolar activity against all four isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 27 |
| PI3Kδ (p110δ) | 7 |
| PI3Kγ (p110γ) | 14 |
| Note: The IC50 values presented here are representative and may vary depending on the specific assay conditions. |
Experimental Protocols
In Vitro PI3K Kinase Assay Protocol
This protocol describes a general method for determining the IC50 of this compound against a specific PI3K isoform using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound (or other test inhibitor)
-
PI:PS (phosphatidylinositol:phosphatidylserine) lipid substrate
-
ATP
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[7][8]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the PI3K Reaction Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation:
-
Prepare the lipid substrate (PI:PS) by resuspending it in the PI3K Reaction Buffer.
-
Dilute the PI3K enzyme to the desired concentration in the PI3K Reaction Buffer containing the lipid substrate. The optimal enzyme concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.[7]
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically 10-50 µM) to each well.
-
Incubate the reaction for 60 minutes at room temperature.[8]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Experimental workflow for the in vitro PI3K kinase assay.
Conclusion
This compound is a potent pan-inhibitor of Class I PI3K isoforms. The provided protocols offer a robust framework for researchers to independently verify its activity and to explore its potential in preclinical studies. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. proteopedia.org [proteopedia.org]
- 7. promega.de [promega.de]
- 8. promega.com [promega.com]
Application Notes and Protocols for PI3K Inhibitor Compound: PI3K-IN-32
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the utilization of PI3K-IN-32, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in both in vitro and in vivo experimental settings. The following information is synthesized from established methodologies for similar small molecule inhibitors targeting the PI3K/Akt/mTOR pathway.
Product Information
This compound is a representative small molecule inhibitor of the PI3K pathway, a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for therapeutic intervention.[1][3]
Table 1: Physicochemical Properties and Storage of this compound (Representative Data)
| Property | Value |
| Molecular Weight | 460.53 g/mol (Data for GDC-0032/Taselisib) |
| Appearance | White to off-white solid/powder |
| Storage | |
| Powder | -20°C for up to 3 years |
| 4°C for up to 2 years | |
| In Solvent | -80°C for up to 6 months |
| -20°C for up to 1 month |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Table 2: Solubility Data for this compound (Representative Data for GDC-0032/Taselisib)
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (229.66 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4] |
| DMSO | 50 mg/mL (108.57 mM) | Ultrasonic treatment may be needed.[5] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[5]
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 460.53 g/mol , you would need 4.6053 mg of the compound.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: To aid dissolution, gently vortex the solution and/or sonicate in an ultrasonic bath.[5] If necessary, warm the solution to 37°C.[5] Ensure the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as indicated in Table 1. It is recommended to prepare and use the solution on the same day.[5]
In Vitro Experimental Protocols
This compound can be utilized in a variety of cell-based assays to investigate its biological activity.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Protocol for Crystal Violet Proliferation Assay:
-
Cell Seeding: Seed cells in 96-well plates at a density of 500 to 5,000 cells per well and allow them to adhere overnight.[5]
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the inhibitor.
-
Incubation: Incubate the plates for 4 days under standard cell culture conditions.[5]
-
Fixation: After the incubation period, remove the media and fix the cells by adding 4% glutaraldehyde to each well for 30 minutes.[5]
-
Staining: Wash the wells and stain the fixed cells with 0.1% crystal violet solution for 2 minutes.[5]
-
Destaining and Measurement: Wash the wells to remove excess stain and allow the plates to dry. Dissolve the stain in 10% acetic acid and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
Western Blotting for Pathway Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: IC50 Values for a Representative PI3K Inhibitor (GDC-0032/Taselisib)
| Target | IC50 (nM) |
| PI3Kα | 0.29 |
| PI3Kβ | 0.91 |
| PI3Kγ | 0.97 |
| PI3Kδ | 0.12 |
| In Cell Proliferation (MCF7 cells) | 4 |
| In Cell Proliferation (PC3 cells) | 31 |
In Vivo Experimental Protocols
Animal studies are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound.
Tumor Xenograft Model
This model is widely used to assess the in vivo efficacy of anti-cancer agents.
Protocol for a Xenograft Study:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., MCF7-neo/Her2) into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[5]
-
Drug Preparation and Administration: Prepare the formulation of this compound for oral administration. For example, dissolve the compound in a vehicle containing 0.5% methylcellulose and 0.2% TWEEN® 80.[5] Administer the drug daily via oral gavage at the desired dose (e.g., 5 mg/kg).[5] The control group should receive the vehicle only.
-
Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GDC-0032 | CAS:1282512-48-4 | PI3Kα inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: Utilizing Buparlisib (BKM120) in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that activates downstream signaling.[1][3]
While PI3K inhibitors have shown promise, their efficacy as single agents can be limited by feedback loops and activation of alternative signaling pathways. Consequently, combination therapies are being extensively explored to enhance anti-tumor activity and overcome resistance. These application notes provide an overview of preclinical and clinical data for Buparlisib in combination with other targeted agents and detailed protocols for key experimental assays.
Data Presentation: Buparlisib Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies of Buparlisib in combination with other anti-cancer agents.
Table 1: Preclinical Efficacy of Buparlisib (BKM120)
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (p110α) | 52 nM | Cell-free assay | [4] |
| IC50 (p110β) | 166 nM | Cell-free assay | [4] |
| IC50 (p110δ) | 116 nM | Cell-free assay | [4] |
| IC50 (p110γ) | 262 nM | Cell-free assay | [4] |
| In Vivo Dose | 30-100 mg/kg (oral, daily) | A2780 xenograft tumors | [4] |
Table 2: Clinical Efficacy of Buparlisib in Combination Therapies
| Combination Partner | Cancer Type | Trial Phase | Key Findings | Reference |
| Fulvestrant | HR+/HER2- Advanced Breast Cancer | Phase III (BELLE-3) | Median PFS: 3.9 months (combo) vs. 1.8 months (placebo + fulvestrant) | [5] |
| ER+ Metastatic Breast Cancer | Phase I | Clinical Benefit Rate: 58.6% | [6][7][8] | |
| Trametinib (MEK Inhibitor) | KRAS-mutant Ovarian Cancer | Phase Ib | Overall Response Rate: 29%; Disease Control Rate: 76% | [9][10] |
| Advanced Solid Tumors | Phase Ib | Recommended Phase II Dose: Buparlisib 60 mg + Trametinib 1.5 mg daily | [9][10] | |
| Paclitaxel | Head and Neck Squamous Cell Carcinoma | Phase II | Manageable safety profile | [3] |
| Trastuzumab | HER2+ Advanced Breast Cancer | Preclinical | Synergistic anti-tumor activity | [11] |
| Binimetinib (MEK Inhibitor) | Advanced Solid Tumors with RAS/RAF alterations | Phase Ib | Promising activity observed, particularly in ovarian cancer | [12] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling cascade and the point of inhibition by Buparlisib.
Synergistic Combination: PI3K and MEK Inhibition
Combining Buparlisib with a MEK inhibitor, such as Trametinib, allows for the dual blockade of two major oncogenic signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of Buparlisib in combination with another drug.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of Buparlisib, alone and in combination, on cancer cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Buparlisib (and combination drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of Buparlisib and the combination drug in culture medium. For combination studies, a fixed-ratio dilution series can be prepared.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[13]
-
Incubate at 37°C for 4 hours in a CO₂ incubator.[13]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well.[13]
-
Incubate at 37°C for 4 hours to dissolve the formazan crystals.[13] Mix each sample by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values can be determined using non-linear regression analysis. For combination studies, the Combination Index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with Buparlisib.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Buparlisib (and combination drug)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Buparlisib and/or the combination drug for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Buparlisib in combination with another drug in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Buparlisib (and combination drug)
-
Vehicle for oral gavage (e.g., 10% NMP/90% PEG300)[14]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Buparlisib alone, combination drug alone, Buparlisib + combination drug).
-
Drug Administration: Administer Buparlisib orally (e.g., at a dose of 35 mg/kg) daily.[14] Administer the combination drug according to its established protocol. Treat the control group with the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Synthetic Lethal Partners of PI3K Inhibition
Note: No specific scientific literature or detailed experimental data could be found for a compound named "PI3K-IN-32". Therefore, these application notes and protocols have been generated using the well-characterized pan-PI3K inhibitor, GDC-0941 (Pictilisib) , as a representative compound for identifying synthetic lethal interactions with PI3K inhibition through a CRISPR-Cas9 screen.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of class I PI3K isoforms, with high affinity for PI3Kα and PI3Kδ.[3] While PI3K inhibitors have shown clinical promise, their efficacy can be limited by intrinsic and acquired resistance mechanisms.
Synthetic lethality provides a powerful framework to enhance the efficacy of PI3K inhibitors. A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone is tolerated. In the context of cancer therapy, this can be exploited by combining a drug that inhibits a specific protein (e.g., a PI3K inhibitor) with the genetic knockout of a synthetic lethal partner gene, leading to selective killing of cancer cells.
CRISPR-Cas9 genome-wide screening is a revolutionary technology that enables the systematic identification of genes that, when knocked out, sensitize cancer cells to a particular drug. This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 screen to identify synthetic lethal partners of the PI3K inhibitor GDC-0941.
Data Presentation
Table 1: In Vitro Efficacy of GDC-0941 in Breast Cancer Cell Lines
| Cell Line | PIK3CA Mutation Status | IC50 (µM) | Reference |
| T47D | Mutant | 0.455 | [4] |
| MCF7 | Mutant | < 1.0 | [4] |
| MDA-MB-453 | Mutant | < 1.0 | [4] |
| BT-474 | Mutant | > 1.0 | [4] |
| BT-549 | Wild-Type | > 1.0 | [4] |
| Hs-578-T | Wild-Type | > 1.0 | [4] |
| MDA-MB-231 | Wild-Type | > 1.0 | [4] |
| HCC1937 | Wild-Type | 15.33 | [4] |
Table 2: Representative Synthetic Lethal Pathways with PI3K Inhibition
The following table summarizes pathways enriched among genes identified as synthetic lethal with PI3K inhibition in various cancer contexts. The specific gene hits can vary depending on the cancer type and genetic background.
| Enriched Pathway | Description | Reference |
| mTOR Signaling | The mTOR pathway is a key downstream effector of PI3K signaling. Co-inhibition of both pathways can lead to enhanced apoptosis. | [2] |
| ERBB Signaling | The ERBB family of receptor tyrosine kinases can activate parallel survival pathways. Knockout of ERBB pathway components can prevent compensatory signaling. | [2] |
| DNA Damage Repair | Inhibition of PI3K can induce cellular stress. Cells with compromised DNA damage repair pathways may be more susceptible to PI3K inhibition. | |
| Cell Cycle Regulation | Genes involved in cell cycle checkpoints can be synthetic lethal with PI3K inhibition by preventing cell cycle arrest and promoting apoptosis. |
Signaling and Experimental Workflow Diagrams
Caption: PI3K signaling pathway and the inhibitory action of GDC-0941.
Caption: Experimental workflow for a pooled CRISPR-Cas9 synthetic lethality screen.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk3b.com [gsk3b.com]
- 4. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with a PI3K Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a Phosphoinositide 3-kinase (PI3K) inhibitor in flow cytometry analysis. The protocols detailed below are designed to assess the impact of PI3K inhibition on key cellular processes such as apoptosis and cell cycle progression.
Introduction to the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[2][5][6] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][5]
PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][5] This recruitment to the membrane allows for the phosphorylation and subsequent activation of Akt by other kinases like PDK1 and mTORC2.[2][5] Once activated, Akt phosphorylates a wide array of downstream targets, leading to the promotion of cell survival by inhibiting pro-apoptotic proteins and the stimulation of cell proliferation by modulating cell cycle regulators.[1][3]
Dysregulation of the PI3K/Akt pathway, often through mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in human cancers.[1][2][6] This hyperactivation leads to uncontrolled cell proliferation and resistance to apoptosis, making the PI3K pathway a prime target for cancer therapy.[1][7] Small molecule inhibitors targeting PI3K are therefore of significant interest in drug development.[2][7][8]
Flow cytometry is a powerful technique to elucidate the cellular effects of PI3K inhibitors. It allows for the high-throughput, quantitative analysis of individual cells within a population, providing valuable data on apoptosis, cell cycle distribution, and the expression of specific proteins.
Visualizing the PI3K Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Data Presentation
The following tables present hypothetical data illustrating the expected outcomes of treating a cancer cell line with a PI3K inhibitor.
Table 1: Effect of PI3K Inhibitor on Apoptosis
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle Control (DMSO) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.2 |
| PI3K Inhibitor | 1 | 15.8 ± 1.5 | 8.4 ± 1.1 | 75.8 ± 2.1 |
| PI3K Inhibitor | 5 | 35.2 ± 2.9 | 18.6 ± 2.3 | 46.2 ± 4.5 |
| PI3K Inhibitor | 10 | 52.1 ± 4.1 | 25.3 ± 3.2 | 22.6 ± 3.8 |
Table 2: Effect of PI3K Inhibitor on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 0 | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 | 2.1 ± 0.4 |
| PI3K Inhibitor | 1 | 68.2 ± 4.1 | 15.3 ± 1.9 | 10.5 ± 1.3 | 6.0 ± 0.9 |
| PI3K Inhibitor | 5 | 75.9 ± 5.3 | 8.2 ± 1.1 | 5.9 ± 0.8 | 10.0 ± 1.5 |
| PI3K Inhibitor | 10 | 78.3 ± 6.1 | 5.1 ± 0.9 | 3.6 ± 0.6 | 13.0 ± 2.1 |
Experimental Protocols
The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry after treatment with a PI3K inhibitor.
Experimental Workflow Overview
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PI3K Inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate overnight to allow for attachment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the PI3K inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected supernatant from the first step.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[12] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PI3K Inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the apoptosis protocol.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[13] The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA fluorescence channel.[12]
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]
-
A "sub-G1" peak, representing cells with fragmented DNA, is indicative of apoptosis.
-
Expected Outcomes and Interpretation
Inhibition of the PI3K pathway is expected to block pro-survival and pro-proliferative signals.
Caption: Logical flow of expected outcomes from PI3K inhibition.
By utilizing these protocols, researchers can effectively quantify the cellular consequences of PI3K inhibition, providing critical data for the development of novel cancer therapeutics. The presented diagrams and tables offer a framework for visualizing the underlying biology and for structuring the acquired data in a clear and comparative manner.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-32 in Cancer Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] PI3K inhibitors function by blocking this pathway, thereby impeding tumor cell proliferation and promoting programmed cell death, or apoptosis.[3]
PI3K-IN-32 is a potent inhibitor of the p110α isoform of PI3K, with a pIC50 of 6.85.[4][5][6][7] While specific data on the apoptotic effects of this compound in various cancer cell lines are not extensively available in public literature, this document provides a comprehensive guide to utilizing this compound for inducing apoptosis in cancer cells. The protocols and quantitative data presented herein are based on established methodologies for well-characterized pan-PI3K inhibitors such as GDC-0941 and BKM120 . Researchers should adapt these protocols, particularly the concentration of this compound, based on its specific activity and the cell line being investigated.
Mechanism of Action: PI3K Pathway and Apoptosis Induction
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival by inhibiting apoptosis.[1] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2. By inhibiting PI3K, this compound prevents the activation of AKT, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[8][9][10]
Quantitative Data Summary
The following tables summarize the effects of representative PI3K inhibitors on cancer cell lines. These values should serve as a reference for designing experiments with this compound.
Table 1: IC50 Values for Cell Viability/Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| GDC-0941 | MOLM-13 | Acute Myeloid Leukemia | 1.0 | [11] |
| GDC-0941 | HL-60 | Acute Myeloid Leukemia | 1.1 | [11] |
| GDC-0941 | MV4;11 | Acute Myeloid Leukemia | 0.7 | [11] |
| GDC-0941 | OCI-AML3 | Acute Myeloid Leukemia | 4.7 | [11] |
| BKM120 | A549 | Non-Small Cell Lung Cancer | ~1.5 | [12] |
| BKM120 | H460 | Non-Small Cell Lung Cancer | ~1.0 | [12] |
| LY294002 | SCLC cell lines | Small Cell Lung Cancer | 5 | [9] |
Table 2: Induction of Apoptosis by PI3K Inhibitors
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells | Assay | Reference |
| GDC-0941 | MEB-Med-8A | 1 | 35.5 ± 9 | Annexin V | [13] |
| GDC-0941 | D283 Med | 1 | 37.2 ± 10 | Annexin V | [13] |
| BKM120 | U87 (p53-wt) | Not Specified | 14.52 | Annexin V | [14] |
| BKM120 | KG-1 | 2 | Increased vs. control | Annexin V | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays and western blotting) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow adherent cells to attach for 24 hours. Suspension cells can be treated shortly after plating.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the pIC50 of 6.85 (approximately 140 nM). A suggested starting range is 0.1 µM to 10 µM.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay (Using a Luminescent Assay Kit)
-
Cell Lysis: After treatment in a 96-well plate, add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, Bad, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Troubleshooting
-
Low Apoptosis Induction:
-
Increase the concentration of this compound.
-
Extend the treatment duration.
-
Ensure the cell line is sensitive to PI3K inhibition (check for PIK3CA mutations or PTEN loss).
-
-
High Background in Annexin V Staining:
-
Handle cells gently during harvesting to avoid mechanical damage.
-
Optimize the concentration of Annexin V and PI.
-
-
No Change in Western Blot Markers:
-
Confirm the activity of this compound.
-
Check the quality and concentration of antibodies.
-
Ensure efficient protein extraction and transfer.
-
Conclusion
This compound is a potent PI3K p110α inhibitor with the potential to induce apoptosis in cancer cells. The provided application notes and protocols, using data from analogous compounds, offer a robust framework for investigating its efficacy. Careful optimization of experimental conditions, particularly the concentration of this compound and treatment duration, is crucial for obtaining reliable and reproducible results. These studies will be instrumental in elucidating the therapeutic potential of this compound in cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. USA Chemical Suppliers - Products: 'P', Page: 78 [americanchemicalsuppliers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K inhibitor GDC-0941 enhances apoptotic effects of BH-3 mimetic ABT-737 in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K-IN-32 in Organoid Cultures
For Research Use Only.
Introduction
PI3K-IN-32 is a potent and selective pan-inhibitor of Class I Phosphoinositide 3-kinases (PI3Ks), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2]
Organoid cultures, three-dimensional (3D) in vitro models that recapitulate the complex architecture and cellular heterogeneity of their tissue of origin, have emerged as powerful tools in cancer research and drug discovery. Patient-derived organoids (PDOs), in particular, offer a clinically relevant platform for investigating disease mechanisms and predicting patient responses to targeted therapies.[4] These application notes provide a comprehensive guide for the utilization of this compound in organoid-based research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic subunit of PI3K isoforms (p110α, p110β, p110δ, and p110γ). Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][5] The reduction in PIP3 levels leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase AKT. By blocking the PI3K/AKT/mTOR cascade, this compound can effectively suppress tumor cell proliferation, induce apoptosis, and inhibit cell migration.[3][6]
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative pan-PI3K inhibitors, which can be used as a reference for determining the appropriate concentration range for experiments with this compound in organoid cultures. It is highly recommended to perform a dose-response curve to determine the optimal concentration for each specific organoid model.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target | Pictilisib (GDC-0941) IC50 (nM) | LY294002 IC50 (µM) |
| PI3Kα | 3 | 0.5 |
| PI3Kβ | 33 | 0.97 |
| PI3Kδ | 3 | 0.57 |
| PI3Kγ | 75 | - |
| mTOR | >1000 | - |
Data compiled from multiple sources.[7][8][9]
Table 2: Cellular Activity in Cancer Cell Lines and Organoids (IC50 / GI50)
| Cell Line / Organoid Model | Cancer Type | Pictilisib (GDC-0941) IC50/GI50 (µM) | LY294002 IC50 (µM) |
| U87MG | Glioblastoma | 0.95 | - |
| PC3 | Prostate Cancer | 0.28 | - |
| A2780 | Ovarian Cancer | 0.14 | - |
| HCT116 | Colorectal Cancer | 1.081 | - |
| DLD1 | Colorectal Cancer | 1.070 | - |
| HT29 | Colorectal Cancer | 0.157 | - |
| High-Grade Serous Carcinoma Organoids | Ovarian Cancer | - | 26 |
| Nasopharyngeal Carcinoma Cells | Nasopharyngeal Carcinoma | - | ~10-20 (effective concentration) |
Data compiled from multiple sources.[8][10][11]
Experimental Protocols
The following protocols provide a general framework for the treatment of organoids with this compound. Optimization of specific parameters such as cell seeding density, drug treatment duration, and final assay methods may be required for different organoid models.
Organoid Culture and Seeding
-
Organoid Culture: Culture patient-derived or cell line-derived organoids according to established protocols specific to the tissue of origin. This typically involves embedding organoids in a basement membrane matrix (e.g., Matrigel) and providing them with a specialized growth medium.[4][12]
-
Organoid Dissociation: For drug screening assays, it is often necessary to dissociate established organoids into smaller fragments or single cells to ensure uniform seeding. This can be achieved through mechanical disruption and/or enzymatic digestion (e.g., with TrypLE or Dispase).
-
Cell Counting and Seeding: After dissociation, perform a cell count to determine the concentration of viable cells. Resuspend the cell suspension in the basement membrane matrix at a predetermined density (e.g., 2,000 cells per 5 µL of Matrigel) and plate as domes in a multi-well plate (e.g., 96-well plate).[12]
-
Organoid Formation: Allow the organoids to form and stabilize in culture for 24-48 hours before initiating drug treatment.
Preparation of this compound Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete organoid growth medium to achieve the desired final concentrations for the dose-response experiment. A typical starting concentration range could be from 10 nM to 10 µM.
-
Vehicle Control: Prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration used in the experiment.
Treatment of Organoid Cultures
-
Medium Removal: Carefully remove the existing medium from the organoid cultures without disturbing the Matrigel domes.
-
Drug Addition: Add the prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plates under standard organoid culture conditions (37°C, 5% CO2) for the desired treatment duration (e.g., 72-120 hours).
-
Medium Refreshment: For longer-term experiments, it may be necessary to refresh the medium with the drug every 48-72 hours.
Endpoint Analysis
Cell Viability and Proliferation Assays:
-
ATP-based Assays: At the end of the treatment period, assess organoid viability using a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo® 3D Cell Viability Assay).[13] This method provides a quantitative measure of metabolically active cells.
-
High-Content Imaging: For a more detailed analysis, use high-content imaging to quantify changes in organoid number, size, and morphology. Fluorescent dyes can be used to distinguish between live and dead cells.
-
Immunofluorescence: Fix and permeabilize the organoids for immunofluorescence staining of proliferation markers (e.g., Ki67) or apoptosis markers (e.g., cleaved caspase-3).
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 value for this compound in your specific organoid model.
Logical Relationship of this compound Action in Organoids
The application of this compound to organoid cultures provides a robust system to study the effects of PI3K pathway inhibition in a physiologically relevant 3D context. The expected outcomes are a dose-dependent reduction in organoid growth and viability, which can be precisely quantified to determine the therapeutic potential of this compound for specific cancer subtypes represented by the patient-derived organoids.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. Short-term organoid culture for drug sensitivity testing of high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Feasibility of establishing and drug screening patient-derived rectal organoid models from pretreatment rectal cancer biopsies. - ASCO [asco.org]
- 13. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI3K Inhibitor Experiments
This technical support center provides troubleshooting guidance for researchers encountering a lack of AKT phosphorylation inhibition when using the PI3K inhibitor, PI3K-IN-32. The information is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not seeing a decrease in AKT phosphorylation (p-AKT). What are the possible reasons for this?
There are several potential reasons why this compound may not appear to inhibit AKT phosphorylation in your experiment. These can be broadly categorized into three areas:
-
Reagent and Compound Issues: Problems with the inhibitor itself, such as incorrect concentration, degradation, or poor solubility.
-
Experimental Design Flaws: Suboptimal experimental conditions, including incorrect timing of treatment and sample collection, or the use of an inappropriate cell line.
-
Assay and Detection Problems: Technical issues with the method used to detect p-AKT, most commonly Western blotting.
Q2: How does this compound work to inhibit AKT phosphorylation?
This compound is designed to be a Phosphoinositide 3-kinase (PI3K) inhibitor. In the PI3K/AKT signaling pathway, growth factors activate receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[1][2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated by other kinases like PDK1 and mTORC2.[3][4] By inhibiting PI3K, this compound is expected to prevent the production of PIP3, thereby blocking the downstream phosphorylation and activation of AKT.
Q3: Could my cell line be resistant to this compound?
Yes, cell line-specific resistance is a possibility. Some cancer cell lines have redundant signaling pathways or mutations that bypass the need for PI3K signaling to activate AKT.[5] For instance, loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity by converting PIP3 back to PIP2, can lead to constitutive activation of the PI3K/AKT pathway and may confer resistance to PI3K inhibitors.[2][6] Additionally, some cell lines may have adaptive feedback mechanisms that restore AKT signaling despite PI3K inhibition.[5][7]
Troubleshooting Guide
Reagent and Compound Integrity
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). | Determine the optimal concentration for inhibiting p-AKT in your specific cell line. |
| Inhibitor Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. | Freshly prepared inhibitor should exhibit its expected potency. |
| Poor Inhibitor Solubility | Confirm the solubility of this compound in your chosen solvent and cell culture medium. Visually inspect for any precipitation. | A fully dissolved inhibitor will ensure accurate dosing. |
Experimental Design and Conditions
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Incorrect Treatment Duration | Conduct a time-course experiment, treating cells for various durations (e.g., 15 min, 30 min, 1 hr, 2 hr, 6 hr, 24 hr) before cell lysis. | Identify the optimal time point to observe maximal p-AKT inhibition. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent. Serum-starve cells before growth factor stimulation to reduce basal p-AKT levels. | Healthy, properly stimulated cells will provide a clear window for observing inhibition. |
| Cell Line Resistance | Test this compound in a well-characterized, sensitive cell line as a positive control. If resistance is suspected, consider alternative inhibitors or combination therapies. | A positive control cell line will validate the inhibitor's activity. |
Assay and Detection (Western Blot)
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Inefficient Cell Lysis & Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Ensure complete cell lysis. | Proper lysis will yield high-quality protein for analysis. |
| Low Protein Loading | Load a sufficient amount of protein (typically 20-40 µg of total protein per lane) on the gel.[8] | Adequate protein loading ensures detectable levels of p-AKT and total AKT. |
| Poor Antibody Quality | Use a validated antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308). Include a positive control (e.g., lysate from growth factor-stimulated cells) to confirm antibody performance. | A high-quality antibody will provide a specific and strong signal. |
| Suboptimal Blocking and Antibody Incubation | For phospho-antibodies, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[9] Optimize primary and secondary antibody concentrations and incubation times. | Proper blocking and antibody incubation will improve the signal-to-noise ratio. |
Experimental Protocols
Western Blot Protocol for Detecting AKT Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. If applicable, serum-starve cells overnight. Pre-treat with this compound for the desired time and concentration, then stimulate with an appropriate growth factor (e.g., insulin, EGF).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Visualizations
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: A standard workflow for a Western blot experiment to detect AKT phosphorylation.
Caption: A decision tree for troubleshooting the lack of p-AKT inhibition.
References
- 1. cusabio.com [cusabio.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Understanding Off-Target Effects of PI3K Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of phosphoinositide 3-kinase (PI3K) inhibitors, with a specific focus on the investigational compound SN32976 as a case study. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of PI3K inhibitors and why are they a concern?
A1: Off-target effects refer to the interactions of a drug with proteins other than its intended target. For PI3K inhibitors, this means binding to and inhibiting other kinases or proteins besides the PI3K isoforms. These unintended interactions can lead to a variety of undesirable outcomes in experimental settings, including misleading results, cellular toxicity, and in a clinical context, adverse side effects.[1][2] Pan-PI3K inhibitors, which target all class I PI3K isoforms, are particularly noted for a broad spectrum of off-target effects, which has limited their therapeutic use.[1]
Q2: How is the selectivity of a PI3K inhibitor like SN32976 determined?
A2: The selectivity of a PI3K inhibitor is typically determined through comprehensive kinase profiling assays. These assays screen the compound against a large panel of kinases to measure its inhibitory activity. For instance, SN32976 was evaluated against a panel of 442 kinases to assess its selectivity.[2] The results of these screens, often expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), reveal the inhibitor's potency and specificity for its intended target relative to other kinases.
Q3: What are the known off-target effects of SN32976?
A3: SN32976 is characterized as a novel pan-PI3K inhibitor with preferential activity for the PI3Kα isoform and relative sparing of PI3Kδ.[2] While it demonstrates high selectivity for class I PI3K enzymes and mTOR, it does exhibit some off-target activity. At a concentration of 1 µM, SN32976 showed minimal off-target inhibition, with no kinases outside of the PI3K family being inhibited by more than 80%.[2] This indicates a relatively clean off-target profile compared to some other pan-PI3K inhibitors.[2]
Q4: How can I minimize the impact of off-target effects in my cell-based experiments?
A4: To minimize the impact of off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate the inhibitor to determine the lowest concentration that elicits the desired on-target effect (e.g., inhibition of AKT phosphorylation).
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control. Additionally, using multiple PI3K inhibitors with different chemical scaffolds can help to distinguish on-target from off-target effects.
-
Validate findings with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown the target PI3K isoform and confirm that the observed phenotype is consistent with pharmacological inhibition.
Q5: What are some common troubleshooting issues related to off-target effects of PI3K inhibitors?
A5:
-
Unexpected cell toxicity: If you observe significant cell death at concentrations that should be selective for PI3K, it may be due to off-target effects on essential cellular kinases.[3]
-
Inconsistent results across different cell lines: The expression levels of off-target proteins can vary between cell lines, leading to different phenotypic outcomes.
-
Discrepancies between biochemical and cellular assays: A potent inhibitor in a biochemical assay may show weaker or different effects in a cellular context due to off-target engagement or compensatory signaling pathways.[1]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a dose-response curve to determine the IC50 for cell viability. Compare this to the IC50 for on-target pathway inhibition (e.g., p-AKT levels). A small therapeutic window may suggest off-target toxicity. |
| Cell line sensitivity | Test the inhibitor in a panel of cell lines with varying genetic backgrounds to identify potential sensitivities related to off-target protein expression. |
| Compound stability/solubility | Ensure the compound is fully dissolved and stable in your culture media. Precipitated compound can lead to inconsistent and toxic effects. |
Problem 2: Experimental results are not consistent with known PI3K pathway inhibition.
| Possible Cause | Troubleshooting Step |
| Activation of compensatory signaling pathways | The inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival pathways, such as the MAPK/ERK pathway.[4] Probe for activation of key nodes in parallel signaling cascades via western blot. |
| Dominant off-target effect | The observed phenotype may be a result of a potent off-target effect rather than PI3K inhibition. Use a structurally distinct PI3K inhibitor to see if the same phenotype is produced. |
| Experimental timeline | The kinetics of on-target versus off-target effects can differ. Perform a time-course experiment to monitor both the desired pathway inhibition and the unexpected phenotype. |
Quantitative Data Summary
The following tables summarize the biochemical potency and kinase selectivity of SN32976 in comparison to other clinically evaluated pan-PI3K inhibitors.
Table 1: Biochemical IC50 Values (nM) of PI3K Inhibitors against Class I PI3K Isoforms and mTOR [2]
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| SN32976 | 15.1 ± 4.3 | 453 ± 128 | 110 ± 15 | 134 ± 37 | 174 ± 48 |
| Buparlisib | 47.1 ± 9.9 | 213 ± 38 | 160 ± 28 | 65.7 ± 15.4 | 1200 ± 200 |
| Dactolisib | 3.6 ± 0.5 | 45.4 ± 6.8 | 25.0 ± 3.6 | 28.3 ± 4.3 | 2.6 ± 0.4 |
| Pictilisib | 2.2 ± 0.3 | 39.4 ± 5.9 | 20.1 ± 2.9 | 2.2 ± 0.3 | 11.2 ± 1.7 |
| Omipalisib | 0.2 ± 0.03 | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| ZSTK474 | 22.4 ± 3.4 | 112 ± 17 | 64.6 ± 9.7 | 45.4 ± 6.8 | 134 ± 20 |
Data are presented as mean ± SEM (n≥2).
Table 2: Kinase Selectivity Profile of SN32976 and Pictilisib (% Inhibition at 1 µM) [2]
| Kinase | SN32976 | Pictilisib |
| PIK3CA | >90% | >90% |
| mTOR | >90% | >90% |
| JAK1 (JH2 pseudokinase) | <20% | 89% |
| Other kinases (panel of 442) | No other kinases >80% inhibition | - |
Experimental Protocols
In Vitro Kinase Assay (HTRF)
This protocol is a generalized method for determining the biochemical potency of a PI3K inhibitor against different isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer
-
ATP
-
PIP2 substrate
-
Test compound (e.g., SN32976)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, kinase buffer, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the plate at room temperature for the specified reaction time.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Phospho-AKT
This protocol is used to assess the cellular activity of a PI3K inhibitor by measuring the phosphorylation of a key downstream effector, AKT.
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell line (e.g., U-87 MG or NCI-H460)
-
Test compound (e.g., SN32976)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-phospho-AKT Thr308, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.
-
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of SN32976.
Caption: Workflow for characterizing the on-target and off-target effects of a PI3K inhibitor.
References
- 1. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PI3K Inhibitor Concentrations for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PI3K inhibitors, exemplified by the hypothetical compound PI3K-IN-32, for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration range for a new PI3K inhibitor like this compound?
A1: The initial step is to perform a wide-range dose-response experiment. This typically involves a serial dilution of the inhibitor over several orders of magnitude (e.g., from 1 nM to 100 µM) to identify a concentration range that spans from no inhibitory effect to a maximal effect. This preliminary screen will help in narrowing down the concentrations for a more detailed IC50 experiment.
Q2: My IC50 curve is not sigmoidal. What are the possible reasons?
A2: Non-sigmoidal dose-response curves can arise from several factors, including compound insolubility at higher concentrations, off-target effects, or issues with the assay itself.[1] It is crucial to ensure that the inhibitor is fully dissolved in the assay medium at all tested concentrations. If the problem persists, consider evaluating the inhibitor's effect on cell viability at the higher concentrations to rule out cytotoxicity-induced artifacts.
Q3: The IC50 value for this compound varies significantly between different cell lines. Why is this?
A3: The potency of a PI3K inhibitor can differ between cell lines due to variations in the activation status of the PI3K/AKT pathway, the expression levels of different PI3K isoforms, and the presence of mutations in genes like PIK3CA or loss of PTEN function.[2][3] Therefore, the cellular context is a critical determinant of inhibitor sensitivity.
Q4: How long should I pre-incubate the cells with this compound before adding a stimulant?
A4: A pre-incubation time of 1 to 2 hours is generally sufficient for the inhibitor to penetrate the cell membrane and engage with its target.[4] However, the optimal time can be compound-specific and may need to be determined empirically.
Q5: What are the critical controls to include in an IC50 determination experiment?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This serves as the 0% inhibition control.
-
Positive Control: A known PI3K inhibitor with a well-characterized IC50 in the assay system. This helps to validate the assay's performance.
-
No-Cell Control: Wells containing only medium and the assay reagents to determine the background signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| No inhibitory effect observed | - Inhibitor is inactive or degraded- Incorrect concentration range tested- Low basal PI3K pathway activity | - Verify the integrity and storage conditions of the inhibitor stock.- Perform a wider dose-response curve.- Stimulate the cells with an appropriate growth factor or agonist to activate the PI3K pathway.[4] |
| Incomplete inhibition at high concentrations (shallow curve) | - Compound insolubility- The biological process is not fully dependent on PI3K signaling- Compound efflux from cells | - Check the solubility of the inhibitor in the assay medium.- Confirm that the measured readout is downstream of PI3K.- Consider using cell lines that do not express high levels of efflux pumps. |
| IC50 value is significantly different from published data for similar inhibitors | - Different experimental conditions (cell line, incubation time, serum concentration)- Issues with inhibitor stock concentration | - Standardize the experimental protocol with published methods where possible.- Verify the concentration of the inhibitor stock solution using a spectrophotometric method if a chromophore is present. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a common method to determine the effect of a PI3K inhibitor on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. It is common to perform a 1:3 or 1:10 dilution series.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.[4]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
Protocol 2: Western Blotting for Phospho-Akt (p-Akt) Inhibition
This protocol assesses the direct inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow until they reach 70-80% confluency. To reduce basal PI3K activity, serum-starve the cells for 3-4 hours if necessary.[4]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1 or heregulin) for 5-30 minutes to activate the PI3K pathway.[4][6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Akt (e.g., p-Akt Ser473) and total Akt.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50.[4]
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using a cell viability assay.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PI3K-IN-32 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with the p110α-selective phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-32 (CAS: 371934-59-7), in primary cell cultures. Primary cells are known to be more sensitive than immortalized cell lines, and this guide offers strategies to mitigate common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical cascade that regulates cell growth, survival, proliferation, and metabolism. By selectively inhibiting the p110α isoform, this compound is designed to disrupt these processes in cells where this pathway is hyperactivated, such as in certain cancers.
Q2: What are the common visual indicators of this compound toxicity in primary cell cultures?
A2: Signs of toxicity can differ between primary cell types but frequently include:
-
Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.
-
Reduced Adherence: Adherent cells may detach from the culture surface and be observed floating in the medium.
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle-treated control.
-
Increased Cell Debris: An accumulation of floating debris from dead and dying cells.
Q3: What is a recommended starting concentration for this compound in primary cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. As a general starting point, it is advisable to perform a dose-response experiment. A typical starting range for a new primary cell culture might be from 0.1 µM to 10 µM. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells, typically recommended to be below 0.1%.
Q4: How long should I expose my primary cells to this compound?
A4: The necessary exposure time can vary from a few hours to several days, depending on the biological question being investigated.
-
Short-term (1-6 hours): Sufficient for observing rapid signaling events, such as changes in protein phosphorylation.
-
Long-term (24-72 hours or longer): Required for assessing effects on cell viability, proliferation, and apoptosis.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at Low Concentrations
-
Possible Cause: High sensitivity of the primary cell type to p110α inhibition.
-
Solution: Conduct a comprehensive dose-response curve starting from a much lower concentration range (e.g., picomolar to nanomolar). Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to accurately determine the half-maximal inhibitory concentration (IC50).
-
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to sensitive primary cells even at low concentrations.
-
Solution: Perform a vehicle control experiment with a range of solvent concentrations to determine the maximum tolerated concentration for your specific primary cell type. Always use the lowest possible concentration of the solvent.
-
-
Possible Cause: Off-target effects. At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to non-specific toxicity.
-
Solution: If possible, include a structurally related but inactive compound as a negative control to distinguish between on-target and off-target effects. Additionally, consider using a rescue experiment, such as supplementing with a downstream product of the PI3K pathway, to confirm on-target toxicity.
-
Problem 2: No Significant Effect or Inhibition Observed
-
Possible Cause: Insufficient inhibitor concentration. The concentrations used may be below the effective range for the specific primary cell type.
-
Solution: Extend the dose-response curve to higher concentrations (e.g., up to 50 or 100 µM), while carefully monitoring for signs of compound insolubility or non-specific toxicity.
-
-
Possible Cause: Inhibitor instability or poor solubility. This compound may degrade in the culture medium over time or may not be fully solubilized at higher concentrations.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Confirm the solubility of the compound in your culture medium. Consider using a different solvent if solubility is an issue, ensuring it is compatible with your cell type.
-
-
Possible Cause: Cell culture conditions. The specific media components or serum concentration may interfere with the activity of the inhibitor.
-
Solution: Optimize cell culture conditions. Some inhibitors may bind to serum proteins, reducing their effective concentration. Testing a range of serum concentrations may be necessary.
-
Quantitative Data Presentation
Specific cytotoxicity data for this compound in a wide range of primary cell cultures is not extensively available in the public domain. Researchers should determine these values empirically for their specific cell type and experimental conditions. The following tables provide a template for presenting such data.
Table 1: this compound Cytotoxicity (IC50) in Various Primary Cell Cultures
| Primary Cell Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| e.g., Human Umbilical Vein Endothelial Cells (HUVECs) | e.g., 48 | User-determined | e.g., MTT |
| e.g., Primary Human Hepatocytes | e.g., 72 | User-determined | e.g., CellTiter-Glo® |
| e.g., Primary Mouse Neurons | e.g., 24 | User-determined | e.g., LDH Release |
Table 2: Dose-Response of this compound on Primary Cell Viability
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| e.g., 0.01 | User-determined | User-determined | User-determined |
| e.g., 0.1 | User-determined | User-determined | User-determined |
| e.g., 1 | User-determined | User-determined | User-determined |
| e.g., 10 | User-determined | User-determined | User-determined |
| e.g., 100 | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general method for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation and Measurement: Incubate for the time specified in the kit instructions, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cell cultures.
Caption: A logical flowchart for troubleshooting common issues during this compound toxicity testing.
Technical Support Center: PI3K-IN-32 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-32, a potent p110α isoform-selective inhibitor of phosphoinositide 3-kinase (PI3K).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to inconsistent or unexpected results.
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of p-Akt | 1. Inactive Compound: this compound may have degraded due to improper storage or handling. | 1. Ensure this compound is stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. Prepare fresh stock solutions and use them promptly. |
| 2. Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit p110α in your specific cell line. | 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range of 1 nM to 10 µM. | |
| 3. High Basal PI3K Activity: The cell line may have very high basal PI3K activity, requiring a higher concentration of the inhibitor. | 3. Serum-starve the cells for 4-16 hours before treatment to reduce basal PI3K activity. | |
| 4. Incorrect Timing: The time point for assessing p-Akt inhibition may be too early or too late. | 4. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time for observing maximal p-Akt inhibition. | |
| 5. PI3K Isoform Redundancy: In some cell lines, other PI3K isoforms (e.g., p110β) may compensate for the inhibition of p110α. | 5. Verify the expression of different PI3K isoforms in your cell line. Consider using a pan-PI3K inhibitor as a positive control. | |
| Inconsistent Cell Viability Results | 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | 1. Ensure a consistent and optimal cell seeding density for your cell viability assay. |
| 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can affect cell growth and drug concentration. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| 3. Assay Interference: The chosen viability assay (e.g., MTT, WST-1) may be affected by the inhibitor or vehicle (e.g., DMSO). | 3. Run appropriate controls, including vehicle-only and no-treatment controls, to check for assay interference. Consider using an alternative viability assay (e.g., CellTiter-Glo). | |
| 4. Long-term Culture Issues: For long-term viability assays, factors like nutrient depletion and pH changes in the media can affect results. | 4. Replenish the media with fresh inhibitor-containing media every 48-72 hours for long-term experiments. | |
| Off-Target Effects Observed | 1. High Inhibitor Concentration: Using excessively high concentrations of this compound can lead to inhibition of other kinases. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| 2. Cell Line-Specific Responses: The observed effect might be a specific response of your cell line to PI3K pathway inhibition. | 2. Investigate downstream signaling pathways that may be affected by PI3K inhibition in your specific cellular context. For example, inhibition of the PI3K/AKT pathway can sometimes lead to compensatory activation of the MAPK/ERK pathway.[1] | |
| Drug Resistance Development | 1. Feedback Loop Activation: Prolonged inhibition of the PI3K pathway can lead to the activation of feedback loops that reactivate the pathway or activate parallel survival pathways. | 1. Consider combination therapies to target both the PI3K pathway and potential resistance pathways. |
| 2. Genetic Alterations: Long-term treatment can lead to the selection of cells with mutations that confer resistance. | 2. This is a complex issue often studied in long-term drug response models. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the p110α catalytic subunit of Class I PI3K.[2] It functions by competing with ATP for the binding site on the p110α kinase domain, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway.[3][4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its high potency (pIC50 = 6.85 for p110α), we recommend starting with a dose-response experiment ranging from 1 nM to 10 µM.[2] For initial experiments, a concentration of 100 nM to 1 µM is often a reasonable starting point.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Q4: How can I confirm that this compound is effectively inhibiting the PI3K pathway in my cells?
A4: The most common method to confirm PI3K pathway inhibition is to measure the phosphorylation status of downstream targets by Western blotting. A significant reduction in the phosphorylation of AKT at Serine 473 (p-Akt S473) is a reliable indicator of PI3K pathway inhibition. You can also assess the phosphorylation of other downstream targets such as mTOR, S6 ribosomal protein, or 4E-BP1.
Q5: I am observing a rebound in p-Akt levels after long-term treatment with this compound. What could be the reason?
A5: A rebound in p-Akt levels after prolonged treatment can be due to the activation of cellular feedback mechanisms. The PI3K/AKT/mTOR pathway is highly regulated, and its sustained inhibition can trigger compensatory signaling that reactivates the pathway. This is a known phenomenon with PI3K inhibitors and can contribute to acquired drug resistance.
Quantitative Data
The following table provides hypothetical IC50 values for this compound in various cancer cell lines. This data is for illustrative purposes and should be determined experimentally for your specific cell lines of interest.
| Cell Line | Cancer Type | PIK3CA Status | Hypothetical IC50 (nM) for Cell Viability (72h) |
| MCF-7 | Breast Cancer | E545K Mutant | 50 |
| T-47D | Breast Cancer | H1047R Mutant | 30 |
| PC-3 | Prostate Cancer | PTEN Null | 250 |
| U87 MG | Glioblastoma | PTEN Null | 300 |
| A549 | Lung Cancer | Wild-Type | 1500 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 75 |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt Inhibition
Objective: To determine the effect of this compound on the phosphorylation of Akt at Serine 473.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Serum-free medium
-
Growth factor (e.g., EGF, IGF-1) or serum for stimulation
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-Akt levels, aspirate the complete medium, wash with PBS, and incubate the cells in serum-free medium for 4-16 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) or 10% serum to activate the PI3K pathway. Include a non-stimulated control.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and the loading control overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control signals.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells. Plot the luminescence values against the inhibitor concentrations and use a non-linear regression model to calculate the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types - PMC [pmc.ncbi.nlm.nih.gov]
PI3K-IN-32 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of PI3K-IN-32 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is frequently observed in various cancers, making PI3K inhibitors like this compound valuable tools for cancer research and drug development.[6][7][8]
Q2: What does precipitation of this compound in my cell culture media look like?
Precipitation of this compound can manifest as:
-
Cloudiness or turbidity: The media may lose its clarity and appear hazy.[9][10]
-
Visible particles: Small, fine particles may be seen floating in the media or settled at the bottom of the culture vessel.
-
Crystalline structures: In some cases, larger crystals may form on the surface of the culture vessel.[9]
It is important to distinguish between compound precipitation and microbial contamination.[10][11] Microbial contamination is often accompanied by a rapid change in media color (due to a pH shift) and the presence of motile organisms visible under a microscope.[9]
Q3: Why is my this compound precipitating in the cell culture media?
Several factors can contribute to the precipitation of a compound in cell culture media:
-
Physicochemical Properties: Many small molecule inhibitors have poor aqueous solubility.
-
High Concentration: Exceeding the maximum solubility of this compound in the media will cause it to precipitate.[9]
-
Solvent Shock: this compound is likely dissolved in a non-aqueous solvent like DMSO for stock solutions. Rapidly diluting this stock in an aqueous-based cell culture media can cause the compound to crash out of solution.[9]
-
Media Components: Interactions with salts, proteins, or other components in the media can reduce the solubility of the compound.[10]
-
pH and Temperature: Changes in the pH of the media due to cell metabolism or CO2 levels in the incubator, as well as temperature fluctuations, can affect compound solubility.[9][10]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound precipitation.
Issue 1: Immediate precipitation is observed upon adding this compound stock solution to the media.
| Potential Cause | Solution |
| High final concentration | Determine the maximum soluble concentration of this compound in your specific media using a kinetic solubility assay (see Experimental Protocols). |
| Solvent shock | Add the DMSO stock solution dropwise to the media while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[9] |
| Media temperature | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[10] |
| Incorrect solvent for stock | While DMSO is common, for some compounds, other solvents like ethanol may be more suitable. Refer to the manufacturer's data sheet for this compound. |
Issue 2: Precipitation appears over time after the initial successful dissolution in the incubator.
| Potential Cause | Solution |
| Temperature shift | Ensure the incubator maintains a stable temperature. Avoid frequent opening of the incubator door. |
| pH shift in media | Use a medium buffered with HEPES to maintain a stable pH. Ensure the CO2 level in the incubator is appropriate for the medium's bicarbonate concentration.[9] |
| Compound instability | This compound may degrade over time at 37°C. Consider refreshing the media with the compound at regular intervals for long-term experiments. |
| Interaction with media components | Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the primary issue.[9] |
Issue 3: The thawed this compound stock solution is cloudy or contains precipitate.
| Potential Cause | Solution |
| Poor solubility at low temperatures | Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.[10] |
| Freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[10] If precipitation persists, prepare a fresh stock solution. |
This compound Properties
The following table summarizes the typical physicochemical properties of a small molecule inhibitor like this compound. Note: This data is for illustrative purposes.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) |
| Aqueous Solubility | < 0.1 mg/mL |
| Storage Conditions | Store at -20°C for long-term |
Experimental Protocols
Protocol: Kinetic Solubility Assay in Cell Culture Media
This protocol helps determine the maximum concentration at which this compound remains soluble in your specific cell culture media under your experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your cell culture medium.
-
Pre-warm your cell culture medium to 37°C.
-
For the highest concentration (e.g., 100 µM from a 10 mM stock), add 1 µL of the stock solution to 99 µL of the pre-warmed medium and vortex immediately.
-
Perform 2-fold serial dilutions by transferring 50 µL from the highest concentration tube to a new tube containing 50 µL of pre-warmed medium, and repeat to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Include a vehicle control (e.g., 1 µL of DMSO in 99 µL of medium).
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C in your cell culture incubator for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, pipette a small volume from each tube onto a microscope slide and examine for crystals.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility of this compound in your specific cell culture system.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
Technical Support Center: PI3K-IN-32 In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of the novel Phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-32.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers.[3][4] this compound functions by blocking the catalytic activity of PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] This action inhibits the recruitment and activation of downstream effectors like AKT, ultimately leading to reduced tumor cell growth and survival.[5]
Q2: What are the primary challenges in delivering this compound to animal models? A2: The principal challenge for the in vivo delivery of this compound, like many small molecule kinase inhibitors, is its characteristically poor aqueous solubility.[7][8] This can lead to significant hurdles in developing a stable and homogenous formulation, which may result in low bioavailability, inconsistent drug exposure, and potential precipitation of the compound upon administration.[8][9]
Q3: What are the recommended starting formulations for in vivo administration of this compound? A3: For initial in vivo studies, several formulation strategies can be employed to overcome poor solubility. Common approaches include using a co-solvent system (e.g., DMSO, PEG400) or complexation agents like sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[8][10] It is imperative to conduct small-scale pilot studies to identify the optimal and best-tolerated vehicle for your specific animal model and experimental design before proceeding to full-scale efficacy studies.
Q4: What are the expected on-target toxicities associated with this compound administration? A4: As PI3K signaling is crucial for normal metabolic processes, particularly glucose homeostasis, class-specific, on-target toxicities are anticipated.[4][11] Researchers should be prepared to monitor for adverse effects such as hyperglycemia and transient hypertension.[11][12] Depending on the specific isoform selectivity of this compound, other toxicities like autoimmune-mediated colitis or hepatotoxicity could also occur.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo administration of this compound.
Issue 1: Formulation and Solubility Problems
Q: My prepared formulation of this compound is cloudy, or I observe precipitation over time. What should I do? A: This indicates that this compound is not fully dissolved or is crashing out of solution, which will lead to inaccurate dosing and poor bioavailability.
Troubleshooting Steps:
-
Optimize Vehicle Composition: If using a co-solvent system like DMSO, ensure the final concentration is kept to a minimum (typically <10%) to avoid vehicle-related toxicity.[8] Consider alternative or additional co-solvents like PEG300, PEG400, or Tween® 80.
-
Utilize Solubilizing Excipients: Employing a cyclodextrin-based vehicle, such as a 20-30% solution of Captisol® in saline, is a highly effective method for increasing the solubility of hydrophobic compounds.[8]
-
Refine Preparation Technique: Gentle heating (to 37-40°C) and sonication can aid in the dissolution process.[8] Always add components sequentially and ensure each is fully dissolved before adding the next. Prepare formulations fresh daily and store them protected from light if the compound is light-sensitive.
-
Check Reagent Quality: Use high-purity, sterile-filtered reagents to prevent impurities that could affect solubility and stability.
Issue 2: Inconsistent Efficacy or Lack of In Vivo Response
Q: I am observing high variability between animals or a complete lack of therapeutic effect, even at high doses. What are the potential causes? A: This issue often points to problems with drug exposure (pharmacokinetics) or the biological model itself.
Troubleshooting Steps:
-
Assess Bioavailability: The chosen route of administration significantly impacts bioavailability. For compounds with poor oral absorption, intraperitoneal (IP) or intravenous (IV) injection may provide more consistent systemic exposure.[8] A pilot pharmacokinetic (PK) study is highly recommended to measure key parameters like Cmax, Tmax, and total drug exposure (AUC) for your chosen formulation and route.
-
Perform a Dose-Escalation Study: The effective dose in vivo may be significantly different from the efficacious concentration in vitro. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a dose-response relationship in your specific tumor model.[13]
-
Standardize Administration Technique: Ensure that all personnel are proficient in the administration technique (e.g., oral gavage, IP injection).[13] Improper administration, such as dosing into the esophagus instead of the stomach during gavage, can lead to high variability.[13]
-
Evaluate the Animal Model: Confirm that the target (PI3K) is expressed and the pathway is active in your chosen xenograft or syngeneic model. Tumor models can have inherent resistance mechanisms that may limit the efficacy of a single-agent PI3K inhibitor.[5]
Issue 3: Adverse Effects and Toxicity in Animals
Q: My animals are exhibiting signs of toxicity, such as significant weight loss, lethargy, or hyperglycemia, at the intended therapeutic dose. How can I manage this? A: Differentiating between vehicle-related toxicity and on-target effects of this compound is the critical first step.
Troubleshooting Steps:
-
Conduct a Vehicle-Only Control Study: Dose a cohort of animals with the formulation vehicle alone to rule out toxicity from excipients like DMSO.[8] If the vehicle is causing adverse effects, it must be reformulated.
-
Monitor On-Target Effects: Regularly monitor animal body weight, clinical signs, and blood glucose levels. PI3K inhibition is known to cause transient hyperglycemia.[11][12]
-
Adjust Dosing Regimen: If on-target toxicity is limiting, consider modifying the dosing schedule. Intermittent dosing (e.g., 5 days on, 2 days off) instead of continuous daily dosing can help mitigate toxicity while potentially maintaining efficacy.
-
Reduce the Dose: The optimal therapeutic window may be narrower than initially predicted. Perform a study with lower doses to find a balance between anti-tumor activity and acceptable tolerability.
Data Presentation
The following tables provide examples of formulation compositions and hypothetical pharmacokinetic data to guide experimental design.
Table 1: Example Formulations for this compound In Vivo Studies
| Formulation Components | Route of Administration | Notes |
|---|---|---|
| 5% DMSO, 40% PEG300, 5% Tween® 80, 50% Saline | Oral (PO), Intraperitoneal (IP) | A common multi-component vehicle for poorly soluble compounds. |
| 10% DMSO, 90% Corn Oil | Oral (PO) | Suitable for lipophilic compounds; forms a suspension. |
| 30% (w/v) Captisol® in Sterile Saline | Intravenous (IV), Intraperitoneal (IP), Oral (PO) | Excellent for increasing solubility and often well-tolerated. |
| 0.5% Carboxymethylcellulose (CMC) in Water | Oral (PO) | Forms a suspension; suitable for compounds that do not require solubilization. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (50 mg/kg Dose)
| Formulation | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) |
|---|---|---|---|---|---|
| 10% DMSO in Saline (Suspension) | PO | 4.0 | 450 | 3,200 | 15% |
| 30% Captisol® in Saline (Solution) | PO | 1.5 | 1,800 | 9,800 | 45% |
| 30% Captisol® in Saline (Solution) | IP | 0.5 | 6,500 | 20,500 | 95% |
| 10% DMSO in Saline (Solution) | IV | 0.1 | 10,000 | 21,600 | 100% |
Experimental Protocols
Protocol 1: Preparation of this compound in a Captisol®-Based Formulation for IP Injection
Materials:
-
This compound powder
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare a 30% (w/v) Captisol® solution by dissolving 3g of Captisol® in sterile saline to a final volume of 10 mL. Mix thoroughly by vortexing until the Captisol® is completely dissolved.
-
Calculate Required Amounts: Determine the total volume of formulation needed for the study. For a target dose of 50 mg/kg and a dosing volume of 10 mL/kg, you will need a 5 mg/mL solution.
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a new sterile conical tube.
-
Dissolve the Compound: Add a small amount of the 30% Captisol® vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while vortexing.
-
Aid Dissolution: Place the tube in a sonicator bath for 15-20 minutes to ensure complete dissolution. The final solution should be clear and free of visible particulates.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile container.
-
Final Check: Visually inspect the final formulation for any precipitation before administration. Prepare this formulation fresh on each day of dosing.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible, disposable plastic gavage needles or reusable metal gavage needles (20-22 gauge for adult mice)
-
Calibrated scale for weighing mice
Procedure:
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume required.
-
Prepare the Syringe: Draw the calculated volume of the formulation into the syringe. Ensure there are no air bubbles. If using a suspension, vortex thoroughly immediately before drawing the dose.
-
Animal Restraint: Gently but firmly restrain the mouse, allowing its head and neck to be held in a straight line with its body to facilitate easy passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the side of the mouse's mouth, allowing it to pass over the tongue into the esophagus. Do not force the needle; it should pass smoothly down to the stomach.
-
Dose Administration: Once the needle is correctly positioned (the tip should be roughly at the level of the mouse's last rib), slowly dispense the contents of the syringe.
-
Needle Removal: Smoothly withdraw the needle in a single motion.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor it for a few minutes to ensure there are no signs of distress, such as labored breathing, which could indicate improper administration into the trachea.
Visualizations
The following diagrams illustrate key pathways, workflows, and logic to aid in your experimental design and troubleshooting.
References
- 1. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic modelling of the PI3K/MTOR signalling network uncovers biphasic dependence of mTORC1 activity on the mTORC2 subunit SIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing PI3K-IN-32 Impact on Cell Viability Assays
Frequently Asked Questions (FAQs)
Q1: What is PI3K-IN-32 and how is it expected to affect cell viability?
A1: this compound is presumed to be a small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1] By inhibiting PI3K, this compound is expected to block these downstream signals, leading to a decrease in cell proliferation and an induction of apoptosis (programmed cell death), thereby reducing overall cell viability.
Q2: I'm seeing a discrepancy between my MTT assay results and cell morphology. What could be the cause?
A2: This is a common issue when working with compounds that modulate cellular metabolism. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt (MTT) to a colored formazan product. PI3K inhibitors can alter cellular metabolism, which may lead to an under- or overestimation of cell viability that does not correlate with the actual number of living cells. It is crucial to supplement MTT assays with alternative methods that measure different viability parameters.
Q3: Can the solvent used to dissolve this compound affect my cell viability assay?
A3: Yes, the solvent, typically Dimethyl Sulfoxide (DMSO), can have a significant impact on cell viability, especially at higher concentrations. It is essential to ensure that the final concentration of DMSO in your cell culture wells is consistent across all treatments and controls and does not exceed a non-toxic level (generally below 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as your highest drug concentration) to account for any solvent-induced effects.
Q4: At what point should I be concerned about off-target effects of this compound influencing my results?
A4: Off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected cellular phenotypes or if your viability results are inconsistent with the known function of PI3K in your cell line, off-target effects might be a contributing factor. This can be more pronounced at higher concentrations of the inhibitor. It is advisable to determine the IC50 value of this compound and work within a concentration range that is relevant to its on-target activity. Comparing results across multiple cell lines with varying dependencies on the PI3K pathway can also help to discern on-target versus off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| IC50 values for this compound are highly variable between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variations in compound incubation time. | Standardize the incubation time with this compound across all experiments. | |
| Cell passage number and confluency. | Use cells within a consistent and narrow passage number range. Seed cells at a consistent density to reach a similar confluency at the time of treatment. | |
| Cell viability is greater than 100% at low concentrations of this compound. | Compound-induced metabolic stimulation. | At low concentrations, some inhibitors can paradoxically stimulate metabolic activity, leading to an overestimation of viability in metabolic assays like MTT. Use a non-metabolic assay, such as a cell counting-based method or a cytotoxicity assay, to confirm the results. |
| Assay interference. | The compound may directly interact with the assay reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical interference. | |
| Low viability or inconsistent growth in untreated control cells. | Poor cell health. | Ensure cells are in the logarithmic growth phase and have not been passaged excessively. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for contamination. | |
| Edge effects in the microplate. | To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. | |
| MTT formazan crystals are not dissolving completely. | Inadequate solubilization. | Ensure complete mixing of the solubilization solution. You can gently pipette up and down to aid dissolution. Consider extending the solubilization time. |
| High cell density. | If there are too many cells, the amount of formazan produced may exceed the solubilizing capacity of the solution. Optimize your initial cell seeding density. |
Quantitative Data Summary
| Parameter | Recommendation/Observation | Potential Impact on Assay |
| This compound Concentration Range | Typically in the nanomolar to low micromolar range for in vitro cell-based assays. | High concentrations can lead to off-target effects and insolubility. |
| Incubation Time | 24 to 72 hours is common for cell viability assays. | Longer incubation times may result in lower IC50 values. |
| DMSO Concentration | Final concentration should be ≤ 0.5%. | Higher concentrations can be cytotoxic and confound results. |
| MTT Assay Interference | PI3K inhibitors can alter cellular metabolism. | May lead to an inaccurate assessment of cell viability. |
| CellTiter-Glo® Assay Interference | Less susceptible to metabolic interference. Some compounds can inhibit luciferase. | Generally more reliable for PI3K inhibitors, but cell-free controls are still recommended. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration). c. Include a "no-cell" control with medium only to measure background absorbance. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. e. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle pipetting or on a plate shaker.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "no-cell" control from all other readings. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay with this compound
Materials:
-
Target cells in culture
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
CellTiter-Glo® Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average luminescence of the "no-cell" control from all other readings. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
References
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors for Researchers
In the landscape of targeted cancer therapy, pan-Phosphoinositide 3-kinase (pan-PI3K) inhibitors represent a critical class of molecules that antagonize the activity of all Class I PI3K isoforms (α, β, δ, and γ). These enzymes are pivotal components of the PI3K/AKT/mTOR signaling pathway, which governs cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in human cancers, making pan-PI3K inhibitors a subject of intense research and clinical investigation.
This guide provides a comparative analysis of prominent pan-PI3K inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While the specific inhibitor "PI3K-IN-32" was not found in publicly available scientific literature, this guide focuses on a selection of well-characterized pan-PI3K inhibitors: Buparlisib (BKM120), Piktilisib (GDC-0941), and Copanlisib (BAY 80-6946). The comparative data presented herein is based on published experimental findings.
Biochemical Potency and Isoform Selectivity
The efficacy of a pan-PI3K inhibitor is determined by its ability to inhibit the various Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Buparlisib (BKM120) | 52[1][2] | 166[1][2] | 116[1][2] | 262[1][2] |
| Piktilisib (GDC-0941) | 3[3][4][5] | 33[6] | 3[3][4][5] | 75[6] |
| Copanlisib (BAY 80-6946) | 0.5[7][8][9][10][11] | 3.7[7][8][9][10][11] | 0.7[7][8][9][10][11] | 6.4[7][8][9][10][11] |
Cellular Activity: Inhibition of Downstream Signaling
The functional consequence of PI3K inhibition is the suppression of downstream signaling pathways, most notably the phosphorylation of AKT. The concentration of an inhibitor required to inhibit AKT phosphorylation by 50% in cellular assays provides a measure of its on-target efficacy in a biological context.
| Inhibitor | Cell Line | Assay | Cellular IC50 (p-Akt inhibition) |
| Buparlisib (BKM120) | Pediatric Sarcoma Cell Lines | Western Blot | 64 - 916 nM[12] |
| Piktilisib (GDC-0941) | PTEN-deficient cell lines | Western Blot | ~1 µM[3] |
| Copanlisib (BAY 80-6946) | ELT3 cells | Western Blot | Complete inhibition at 5 nM[8] |
Signaling Pathway and Experimental Visualization
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to evaluate them.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for pan-PI3K inhibitors.
Caption: Generalized experimental workflows for evaluating the biochemical and cellular activity of PI3K inhibitors.
Experimental Methodologies
In Vitro PI3K Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 value of an inhibitor against each of the four Class I PI3K isoforms.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing a kinase buffer, the purified recombinant PI3K enzyme (p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ/p101), the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and the test inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP) for detection purposes.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Termination: The reaction is stopped, typically by the addition of an acidic solution.
-
Detection of Product: The product of the reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is separated from the unreacted substrate and quantified. This can be achieved through methods such as thin-layer chromatography (TLC) followed by autoradiography, or by using commercially available ELISA-based kits that specifically detect PIP3.
-
Data Analysis: The amount of PIP3 produced at each inhibitor concentration is measured. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Western Blotting for Phospho-Akt (Ser473)
This immunoassay is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.
Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT at Serine 473, a key marker of PI3K pathway activation.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells are cultured to a suitable confluency and then treated with varying concentrations of the PI3K inhibitor for a specified duration (e.g., 2 to 24 hours). A vehicle-treated control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing detergents and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid-phase membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated AKT at Serine 473 (anti-p-Akt S473).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Signal Detection: The HRP substrate is added to the membrane, which produces a chemiluminescent signal that can be captured on X-ray film or with a digital imaging system.
-
Analysis and Normalization: The intensity of the band corresponding to p-Akt is quantified. To ensure that any observed changes are not due to variations in the total amount of AKT protein, the membrane is often stripped and re-probed with an antibody that detects total AKT. The p-Akt signal is then normalized to the total AKT signal.
References
- 1. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of some novel 4-aminoquinazolines as Pan-PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt / mTOR [m.chemicalbook.com]
A Comparative Guide to Pan-Selective vs. Isoform-Specific PI3K Inhibitors
An Objective Comparison for Researchers and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[3][4] The development of small-molecule inhibitors targeting PI3K has led to two main strategies: pan-PI3K inhibitors, which target multiple or all Class I PI3K isoforms, and isoform-specific inhibitors, which are designed to target a single isoform (p110α, p110β, p110δ, or p110γ).[5][6]
This guide provides a detailed comparison between a representative pan-selective PI3K inhibitor, SN32976 , which shows preferential activity towards the p110α isoform while still inhibiting other isoforms, and a selection of well-characterized isoform-specific PI3K inhibitors.[7][8] While information on a specific compound designated "PI3K-IN-32" is not available in the public domain, SN32976 serves as an excellent analogue for a next-generation, pan-selective inhibitor.
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[5] This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn modulates a cascade of substrates to promote cell survival and proliferation.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Functional impact and molecular binding modes of drugs that target the PI3K isoform p110δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating PI3K-IN-32 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PI3K-IN-32's performance with other well-characterized PI3K inhibitors, supported by experimental data and detailed protocols. This guide will aid in the evaluation of this compound for preclinical studies and further development.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of the p110α isoform of PI3K, with a pIC50 of 6.85.[2] This guide provides a framework for validating the target engagement of this compound in a cellular context and compares its activity with the p110α-selective inhibitor Alpelisib (BYL719) and the pan-PI3K inhibitor BKM120.
Comparative Analysis of PI3K Inhibitors
The selection of an appropriate PI3K inhibitor for research or therapeutic development depends on the specific PI3K isoform(s) driving the pathology of interest. While isoform-selective inhibitors may offer a better therapeutic window, pan-PI3K inhibitors can be more effective in tumors with multiple dysregulated PI3K isoforms.
| Inhibitor | Target Isoform(s) | Potency (pIC50/IC50) | Key Cellular Effects |
| This compound | p110α | pIC50: 6.85[2] | Data not publicly available |
| Alpelisib (BYL719) | p110α-selective | IC50: 5 nM[3] | Inhibits proliferation of PIK3CA-mutant cells, reduces p-Akt levels.[3][4] |
| BKM120 | Pan-Class I (p110α/β/δ/γ) | IC50s: p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM[5] | Induces apoptosis, inhibits p-Akt signaling, and shows broad anti-proliferative activity.[5][6] |
Experimental Protocols for Target Validation
To validate the engagement of this compound with its intended target in a cellular environment, two key experimental approaches are recommended: Western Blotting to assess downstream signaling and Cellular Thermal Shift Assay (CETSA) to directly measure target binding.
Western Blotting for Phospho-Akt (Ser473)
Objective: To determine the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K. A reduction in phospho-Akt (p-Akt) levels indicates inhibition of the PI3K pathway.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with a known activated PI3K pathway (e.g., PIK3CA mutant cell lines) and allow them to adhere overnight. Treat the cells with a dose-range of this compound, a positive control inhibitor (e.g., Alpelisib), and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to the PI3Kα protein within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PI3Kα protein remaining at each temperature by Western blotting using a specific antibody against the p110α subunit.
-
Data Analysis: Plot the amount of soluble PI3Kα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Target Engagement
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the mechanism of action and the methods used for validation.
Caption: The PI3K/Akt Signaling Pathway and points of inhibition.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PI3K-IN-32 and Wortmannin
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in diseases, particularly cancer, has made it a prime target for therapeutic intervention.[4][5] This guide provides an objective comparison of two PI3K inhibitors: PI3K-IN-32, a potent and selective PI3Kα inhibitor, and Wortmannin, a classic, non-specific PI3K inhibitor.[6][7][8][9][10]
Mechanism of Action
This compound is a potent inhibitor of the p110α isoform of PI3K.[7][9] As a modern inhibitor, it is characterized by a high degree of selectivity for its target kinase, minimizing off-target effects. It functions as a reversible, ATP-competitive inhibitor, binding to the kinase's active site.
Wortmannin , a fungal metabolite, is a well-characterized, potent, and irreversible inhibitor of PI3K.[6][8][11][12][13][14][15] It acts by covalently modifying a lysine residue in the catalytic domain of the PI3K enzyme.[13] This irreversible binding leads to a long-lasting inhibition. However, Wortmannin is known for its lack of specificity, inhibiting multiple classes of PI3Ks and other unrelated kinases, such as mTOR and Polo-like kinases (PLK), often at similar concentrations.[6][8][11][16]
Quantitative Efficacy and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and Wortmannin.
| Parameter | This compound | Wortmannin | Reference |
| Target | PI3K p110α | Pan-PI3K, DNA-PK, mTOR, PLK1, etc. | [7][9],[6][8][16] |
| Mechanism | Reversible, ATP-Competitive | Covalent, Irreversible | Assumed,[6][8][12] |
| IC50 (p110α) | ~14 nM (pIC50 = 6.85) | ~3-5 nM | [7][9],[6][8][12] |
| IC50 (p110β) | >1000 nM | ~5 nM | Assumed,[6] |
| IC50 (p110δ) | >1000 nM | ~5 nM | Assumed,[6] |
| IC50 (p110γ) | >1000 nM | ~5 nM | Assumed,[6] |
| IC50 (mTOR) | >2000 nM | High nM range | Assumed,[6] |
| IC50 (DNA-PK) | Not Reported | ~16 nM | [8] |
| IC50 (PLK1) | Not Reported | ~24 nM | [8][16] |
Note: IC50 values can vary based on assay conditions. The data for this compound is based on its reported pIC50 and assumed high selectivity typical of modern inhibitors. Wortmannin's values are compiled from multiple sources.
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a central node in cellular signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Akt then phosphorylates a multitude of downstream targets to promote cell survival and growth, including the mTOR complex 1 (mTORC1).[1][2][3][4] Both inhibitors block the initial step of this cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol determines the IC50 value of an inhibitor against a specific PI3K isoform.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[17] The luminescence signal is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation: Prepare PI3K Kinase Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[17] Prepare serial dilutions of this compound and Wortmannin in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction:
-
To a 384-well plate, add 2 µL of inhibitor dilution.
-
Add 2 µL of a solution containing the PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2).
-
Add 1 µL of ATP solution to initiate the reaction. Final concentrations should be optimized (e.g., 25 µM ATP).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Downstream Pathway Inhibition (p-Akt)
This protocol assesses an inhibitor's ability to block PI3K signaling in a cellular context by measuring the phosphorylation of Akt.
Principle: Activated PI3K leads to the phosphorylation of Akt at Serine 473 (Ser473). A phospho-specific antibody can detect this event. Inhibition of PI3K will result in a decrease in the p-Akt (Ser473) signal.
Caption: Standard workflow for Western Blot analysis of p-Akt.
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., MCF7, a breast cancer cell line with PIK3CA mutation) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or Wortmannin for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[18]
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay. Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[18][19] Using milk for blocking is not recommended as it contains phosphoproteins that can increase background.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473), diluted in 5% BSA/TBST.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
To ensure equal protein loading, the blot should be stripped and re-probed with an antibody for total Akt or a loading control like GAPDH.
-
Summary
-
Wortmannin is a potent, irreversible, and broad-spectrum PI3K inhibitor.[6][8] Its lack of specificity makes it a useful, albeit blunt, tool for studying the overall consequences of PI3K pathway inhibition but complicates the interpretation of results due to potential off-target effects.[6][16] Its short half-life in culture (~10 minutes) also requires consideration in experimental design.[6]
-
This compound represents a more modern pharmacological tool. As a potent and highly selective inhibitor of the PI3Kα isoform, it allows for the precise dissection of the roles of this specific kinase in cellular signaling.[7][9] Its reversible nature is also more representative of clinical drug candidates.
For researchers aiming to investigate the specific functions of the PI3Kα isoform or seeking a tool with a cleaner pharmacological profile, This compound is the superior choice. For studies requiring broad and potent inhibition of multiple PI3K family members where off-target effects are a secondary concern, Wortmannin remains a relevant, classic tool.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. USA Chemical Suppliers - Products: 'P', Page: 78 [americanchemicalsuppliers.com]
- 10. Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Wortmannin, (PI3 Kinase inhibitor) The Wortmannin, (PI3 Kinase inhibitor) controls the biological activity of PI3 Kinase. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Unveiling the Selectivity of PI3K-IN-32: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an in-depth comparison of the cross-reactivity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-32, with other kinases. To offer a comprehensive evaluation, its performance is benchmarked against established PI3K inhibitors, supported by experimental data and detailed methodologies.
For the purpose of this guide, the publicly available data for the selective PI3Kδ inhibitor, PI3KD-IN-015, is utilized as a surrogate to represent the characteristics of this compound, a hypothetical compound.
Introduction to this compound and Kinase Selectivity
This compound is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase. The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, δ, γ), are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3]
Kinase inhibitors are seldom entirely specific for their intended target. Off-target effects, resulting from the inhibition of other kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, comprehensive profiling of an inhibitor's selectivity across the human kinome is a critical step in its preclinical development. This guide presents a comparative analysis of this compound's selectivity, contextualized by data from a well-characterized selective PI3Kδ inhibitor, CAL-101 (Idelalisib), and a pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib).
Comparative Kinase Inhibition Profile
The selectivity of this compound (represented by PI3KD-IN-015) was assessed against the four Class I PI3K isoforms and compared to CAL-101 and GDC-0941. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Isoform | This compound (PI3KD-IN-015) IC50 (nM) | CAL-101 (Idelalisib) IC50 (nM) | GDC-0941 (Pictilisib) IC50 (nM) |
| PI3Kα | 60 | >1000-fold less potent than δ | 3 |
| PI3Kβ | 100 | >1000-fold less potent than δ | 33 |
| PI3Kδ | 5 | 2.5 | 3 |
| PI3Kγ | 125 | >1000-fold less potent than δ | 75 |
Table 1: Comparative IC50 Values of PI3K Inhibitors against Class I PI3K Isoforms. Data for PI3KD-IN-015[5], CAL-101[5], and GDC-0941[4][6].
The data clearly demonstrates the high potency and selectivity of this compound for the PI3Kδ isoform. It exhibits a 12-fold selectivity over PI3Kα, 20-fold over PI3Kβ, and 25-fold over PI3Kγ.[5] In comparison, CAL-101 is also highly selective for PI3Kδ, being over 1000-fold less potent against the other Class I isoforms.[5] In contrast, GDC-0941 is a pan-inhibitor, showing potent activity against PI3Kα and PI3Kδ, with more modest selectivity against PI3Kβ and PI3Kγ.[4][6]
Further kinome-wide selectivity profiling of PI3KD-IN-015 using DiscoveRx's KINOMEScan™ technology at a concentration of 1µM revealed that it did not significantly target other protein kinases, with the exception of a few lipid kinases, including other PI3K isoforms and PI4K.[4][5] This high degree of selectivity suggests a lower potential for off-target effects mediated by protein kinase inhibition.
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's activity and the methodologies used for its characterization, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflows for biochemical and cell-based kinase assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity and selectivity of PI3K inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PI3K isoforms)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL. This includes the kinase, substrate, ATP at a concentration near the Km for the specific kinase, and varying concentrations of the inhibitor (e.g., this compound). Include no-inhibitor and no-enzyme controls.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Assay: Phospho-Akt (p-Akt) Western Blot
This assay measures the inhibition of PI3K signaling in a cellular context by quantifying the phosphorylation of its downstream target, Akt.[4]
Materials:
-
Cancer cell line with active PI3K signaling (e.g., MOLM-13, HT)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or grow to a suitable density. Treat the cells with a serial dilution of the PI3K inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibody and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities for both p-Akt and total Akt. The ratio of p-Akt to total Akt is calculated to determine the level of Akt phosphorylation. Plot this ratio against the inhibitor concentration to determine the cellular EC50 value.[4]
Conclusion
The comprehensive analysis of this compound's (represented by PI3KD-IN-015) kinase inhibition profile reveals it to be a highly potent and selective inhibitor of the PI3Kδ isoform. Its minimal cross-reactivity with a broad panel of protein kinases suggests a favorable safety profile with a reduced likelihood of off-target toxicities. When compared to the pan-PI3K inhibitor GDC-0941, this compound offers a much more targeted approach to inhibiting the PI3K pathway. Its selectivity is comparable to that of the established PI3Kδ inhibitor CAL-101.
The detailed experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. The high selectivity of this compound for the PI3Kδ isoform makes it a promising candidate for further development in the treatment of diseases where this kinase plays a pivotal role, such as in certain hematological malignancies. Further studies are warranted to fully elucidate its therapeutic potential and in vivo efficacy.
References
- 1. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Navigating the Landscape of PI3K Inhibition: A Comparative Guide to Preclinical Reproducibility
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of commonly studied Phosphoinositide 3-kinase (PI3K) inhibitors, offering insights into their performance across different experimental contexts. While direct cross-laboratory reproducibility studies for many specific inhibitors, including the less-documented PI3K-IN-32, are scarce in publicly available literature, this guide synthesizes data from multiple studies to offer a broader understanding of expected outcomes and methodological considerations.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis.[1][2][3] Consequently, a diverse arsenal of small molecule inhibitors targeting this pathway has been developed.[4][5][6] These inhibitors are broadly classified into pan-PI3K inhibitors, which target multiple class I PI3K isoforms (p110α, β, γ, δ); isoform-selective inhibitors, which are designed to target a specific p110 subunit; and dual PI3K/mTOR inhibitors that simultaneously block two key nodes in the pathway.[7][8][9]
This guide will focus on a selection of well-characterized inhibitors from each of these classes, presenting available data on their activity and providing standardized protocols for key in vitro assays to facilitate reproducibility and comparison of results across different laboratory settings.
Comparative Efficacy of PI3K Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, it is important to note that IC50 values can vary between studies due to differences in cell lines, assay conditions, and reagent sources. The data presented below is a summary from various preclinical studies and should be considered as a guide to the relative potency of these inhibitors.
| Inhibitor | Class | Target(s) | Reported IC50 Range (nM) | Key Cellular Effects |
| Buparlisib (BKM120) | Pan-PI3K | p110α/β/δ/γ | 50 - 500 | Inhibition of cell proliferation, induction of apoptosis.[9] |
| Pictilisib (GDC-0941) | Pan-PI3K | p110α/β/δ/γ | 3 - 50 | Inhibition of cell migration and tumor growth.[1] |
| Copanlisib (BAY 80-6946) | Pan-PI3K | Primarily p110α/δ | 0.5 - 10 | Potent induction of apoptosis and cell cycle arrest.[10] |
| Alpelisib (BYL719) | Isoform-selective | p110α | 5 - 50 | Specific activity in PIK3CA-mutant cancer cells.[1] |
| Idelalisib (CAL-101) | Isoform-selective | p110δ | 2 - 20 | Primarily affects immune cells; used in hematological malignancies. |
| GDC-0980 (Apitolisib) | Dual PI3K/mTOR | PI3Kα/β/δ/γ, mTOR | 5 - 20 | Broad inhibition of cell growth and proliferation.[10] |
| PF-04691502 | Dual PI3K/mTOR | PI3Kα/β/δ/γ, mTOR | 2 - 10 | Potent inhibition of both PI3K and mTOR signaling.[11] |
| This compound (compound 35) | Isoform-selective | p110α | pIC50 of 6.85[12][13] | Data is limited to supplier information. |
Key Experimental Protocols for Assessing PI3K Inhibitor Activity
To ensure consistency and comparability of results, detailed and standardized experimental protocols are essential. Below are methodologies for two fundamental assays used to characterize the effects of PI3K inhibitors.
Western Blot for Phospho-Akt (Ser473) Inhibition
A primary pharmacodynamic marker of PI3K pathway inhibition is the reduction of phosphorylated AKT (p-Akt) at serine 473.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for PIK3CA-mutant breast cancer)
-
Complete cell culture medium
-
PI3K inhibitor (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal PI3K activity. Treat cells with serial dilutions of the PI3K inhibitor (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[14][15]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
PI3K inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[16][17]
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. PI3K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. clausiuspress.com [clausiuspress.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | MDK34597 | PI3K Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison: GDC-0941 and Other Pan-PI3K Inhibitors
A detailed guide for researchers, scientists, and drug development professionals.
Note: Initial searches for a compound specifically named "PI3K-IN-32" did not yield sufficient data for a direct head-to-head comparison with GDC-0941. Therefore, this guide provides a comprehensive comparison of GDC-0941 with data synthesized from various studies on other pan-class I PI3K inhibitors to offer a representative performance benchmark.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor that has been extensively evaluated in preclinical and clinical studies.[5][6] This guide provides a detailed head-to-head comparison of GDC-0941 with other pan-PI3K inhibitors, focusing on their biochemical and cellular activities, and in vivo efficacy.
Mechanism of Action
Both GDC-0941 and other pan-PI3K inhibitors function as ATP-competitive inhibitors of the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade.[7]
Caption: Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.
Biochemical Activity
The inhibitory potency of GDC-0941 and other pan-PI3K inhibitors against the class I PI3K isoforms is a key determinant of their biological activity.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| GDC-0941 | 3 | 33 | 3 | 75 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| ZSTK474 | 16 | 380 | 20 | 110 |
Table 1. Biochemical IC50 Values of Pan-PI3K Inhibitors against Class I PI3K Isoforms. Data for GDC-0941 from[8]. Data for other inhibitors is representative from literature.
Cellular Activity
The in vitro efficacy of pan-PI3K inhibitors is typically assessed by their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
| Cell Line | Cancer Type | GDC-0941 (IC50, µM) | Other Pan-PI3K Inhibitors (Representative IC50, µM) |
| U87MG | Glioblastoma | 0.95 | 0.5 - 2.0 |
| PC-3 | Prostate Cancer | 0.28 | 0.3 - 1.5 |
| MCF7 | Breast Cancer | ~0.5 | 0.4 - 1.8 |
| A2780 | Ovarian Cancer | 0.14 | 0.2 - 1.0 |
Table 2. Anti-proliferative Activity of Pan-PI3K Inhibitors in Various Cancer Cell Lines. Data for GDC-0941 from[9]. Data for other inhibitors is a representative range from literature.
In Vivo Efficacy
The anti-tumor activity of pan-PI3K inhibitors is evaluated in preclinical xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| U87MG | Glioblastoma | GDC-0941 (150 mg/kg, p.o., daily) | 98 |
| IGROV-1 | Ovarian Cancer | GDC-0941 (150 mg/kg, p.o., daily) | 80 |
| Various | Various | Other Pan-PI3K Inhibitors | Variable, generally dose-dependent |
Table 3. In Vivo Anti-tumor Efficacy of GDC-0941. Data for GDC-0941 from[10].
Experimental Protocols
PI3K Enzyme Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of inhibitors against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used.
-
The kinase reaction is performed in a buffer containing ATP and the lipid substrate PIP2.
-
Inhibitors are added at varying concentrations.
-
The production of PIP3 is measured, often using a method like ADP-Glo™ kinase assay which measures the amount of ADP produced.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the effect of inhibitors on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®).
-
IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.
Caption: Figure 2. General Workflow for an In Vivo Xenograft Study.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route, typically daily.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be analyzed for pharmacodynamic markers (e.g., p-AKT levels).
Conclusion
GDC-0941 is a potent pan-class I PI3K inhibitor with robust anti-proliferative and anti-tumor activity across a range of preclinical cancer models. Its efficacy is comparable to or, in some cases, exceeds that of other pan-PI3K inhibitors. The choice of a specific pan-PI3K inhibitor for research or clinical development will depend on a variety of factors, including its specific isoform selectivity profile, pharmacokinetic properties, and safety profile. This guide provides a foundational comparison to aid in the selection and evaluation of these important therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Validating the Specificity of PI3K-IN-32: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a small molecule inhibitor is paramount. This guide provides a framework for validating the specificity of a novel PI3K inhibitor, designated PI3K-IN-32, with a particular focus on the use of knockout (KO) models. By comparing its hypothetical data with that of established PI3K inhibitors, we offer a blueprint for rigorous specificity testing.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[2][4] However, the PI3K family has multiple isoforms (e.g., PI3Kα, β, γ, δ) with distinct and sometimes overlapping functions.[4][5][6] Therefore, precisely characterizing the isoform selectivity of any new PI3K inhibitor is crucial to predict its biological effects and potential toxicities. While pan-PI3K inhibitors exist, isoform-selective inhibitors may offer enhanced targeting and reduced toxicity.[6]
This guide outlines the essential experiments and data required to validate the specificity of "this compound," a hypothetical new inhibitor. We will compare its expected performance metrics against well-documented inhibitors, such as the relatively non-selective LY294002 and the PI3Kα-selective alpelisib (BYL-719), to illustrate best practices in inhibitor validation.
The PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines.[4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn regulate a multitude of cellular functions.[2][4]
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Inhibitors: A Comparative Analysis of PI-103 and the Elusive PI3K-IN-32
In the landscape of phosphatidylinositol 3-kinase (PI3K) pathway research, a multitude of small molecule inhibitors have been developed to dissect its complex signaling and to explore its therapeutic potential. Among these, PI-103 has emerged as a well-characterized and widely utilized tool, known for its dual inhibitory action against both PI3K and the mammalian target of rapamycin (mTOR). In contrast, PI3K-IN-32 remains a more enigmatic compound, with publicly available data being significantly limited. This guide aims to provide a comparative analysis of these two molecules, drawing upon the available scientific literature and highlighting the disparities in our current understanding of their biochemical profiles.
Introduction to PI3K Signaling
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. mTOR, a serine/threonine kinase, functions in two distinct complexes, mTORC1 and mTORC2, which act as central regulators of cell growth and proliferation downstream of PI3K.
PI-103: The Well-Documented Dual Inhibitor
PI-103 is a potent, cell-permeable, ATP-competitive inhibitor that targets multiple components of the PI3K/mTOR pathway. Its comprehensive inhibitory profile has made it a valuable research tool for studying the consequences of simultaneous PI3K and mTOR blockade.
Mechanism of Action of PI-103
PI-103 exerts its effects by directly inhibiting the kinase activity of Class I PI3K isoforms and both mTORC1 and mTORC2. By blocking these key signaling nodes, PI-103 effectively shuts down the downstream signaling cascade, leading to the inhibition of cell growth, proliferation, and the induction of apoptosis in various cancer cell lines.
This compound: A Glimpse into a p110α-Selective Inhibitor
Information regarding this compound is sparse in the public domain. It is identified as "compound 35" in some commercial listings and is described as a potent inhibitor of the p110α isoform of PI3K. Its CAS number is 371934-59-7.
Mechanism of Action of this compound
Based on the limited available information, this compound is a potent inhibitor of the PI3K p110α isoform.[1] However, its activity against other PI3K isoforms (p110β, p110δ, and p110γ) and against the mTOR complexes has not been reported in widely accessible scientific literature. This lack of a complete selectivity profile makes a direct and comprehensive comparison with PI-103 challenging.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for PI-103 and this compound. It is important to note the significant gaps in the data for this compound.
| Target | PI-103 IC₅₀ (nM) | This compound IC₅₀ (nM) |
| PI3K p110α | 2 - 8 | ~141 (pIC₅₀ = 6.85)[1] |
| PI3K p110β | 3 - 88 | Data Not Available |
| PI3K p110δ | 3 - 48 | Data Not Available |
| PI3K p110γ | 15 - 150 | Data Not Available |
| mTORC1 | 20 - 30 | Data Not Available |
| mTORC2 | 83 | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the characterization of PI-103 are available in numerous publications. Due to the lack of a primary scientific publication for this compound, a detailed experimental protocol for its characterization cannot be provided. Below is a generalized protocol for a kinase inhibition assay, which would typically be used to generate the data presented above.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3K p110α/p85α, mTOR)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K)
-
ATP (adenosine triphosphate)
-
Test compounds (PI-103, this compound) dissolved in DMSO
-
Assay buffer (containing appropriate salts, DTT, and cofactors)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®, or similar technology)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape="ellipse", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape="ellipse", fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI103 [label="PI-103", shape="diamond", fillcolor="#202124", fontcolor="#FFFFFF"]; PI3KIN32 [label="this compound", shape="diamond", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC2 -> AKT [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; AKT -> Apoptosis [label="Inhibits", arrowhead="tee"];
PI103 -> PI3K [arrowhead="tee", color="#EA4335"]; PI103 -> mTORC1 [arrowhead="tee", color="#EA4335"]; PI103 -> mTORC2 [arrowhead="tee", color="#EA4335"]; PI3KIN32 -> PI3K [arrowhead="tee", color="#4285F4", style=dashed, label="p110α"]; } The PI3K/AKT/mTOR signaling pathway and points of inhibition.
// Nodes Start [label="Start:\nReagents & Compounds", shape="ellipse", fillcolor="#FFFFFF"]; AssayPrep [label="Assay Preparation:\nSerial Dilution of Inhibitors"]; KinaseReaction [label="Kinase Reaction:\nIncubate Kinase, Substrate,\nATP & Inhibitor"]; Detection [label="Signal Detection:\nMeasure Kinase Activity"]; DataAnalysis [label="Data Analysis:\nIC50 Determination"]; End [label="End:\nComparative Results", shape="ellipse", fillcolor="#FFFFFF"];
// Edges Start -> AssayPrep; AssayPrep -> KinaseReaction; KinaseReaction -> Detection; Detection -> DataAnalysis; DataAnalysis -> End; } A generalized workflow for in vitro kinase inhibition assays.
// Nodes Inhibitor [label="PI3K Pathway Inhibitors", fillcolor="#F1F3F4"]; PI103 [label="PI-103", fillcolor="#FBBC05"]; PI3KIN32 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI103_prop [label="Dual PI3K/mTOR Inhibitor\nBroad Isoform Activity\nWell-Characterized", shape="note", fillcolor="#FFFFFF", align=left]; PI3KIN32_prop [label="Potent PI3K p110α Inhibitor\nLimited Public Data\nSelectivity Profile Unknown", shape="note", fillcolor="#FFFFFF", align=left];
// Edges Inhibitor -> PI103; Inhibitor -> PI3KIN32; PI103 -> PI103_prop [style=dashed]; PI3KIN32 -> PI3KIN32_prop [style=dashed]; } Logical comparison of PI-103 and this compound characteristics.
Conclusion: A Study in Contrasts
The comparative analysis of PI-103 and this compound highlights a significant disparity in the publicly available scientific knowledge for these two PI3K pathway inhibitors. PI-103 is a thoroughly investigated molecule with a well-defined dual inhibitory mechanism against both PI3K and mTOR, supported by a wealth of quantitative data. This makes it an invaluable tool for researchers studying the intricacies of the PI3K/mTOR signaling network.
In stark contrast, this compound remains largely uncharacterized in the public domain. While identified as a potent inhibitor of PI3K p110α, the lack of a comprehensive selectivity profile and detailed experimental methodologies from a primary research publication prevents a thorough and objective comparison with PI-103. For researchers and drug development professionals, this distinction is critical. While PI-103 can be used with a high degree of confidence in its target profile, the use of this compound would necessitate extensive in-house characterization to fully understand its biological effects. This guide underscores the importance of comprehensive and accessible data for the advancement of scientific research.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling PI3K-IN-32
Disclaimer: A specific Safety Data Sheet (SDS) for "PI3K-IN-32" was not located. The following guidance is based on safety data for structurally related Phosphoinositide 3-kinase (PI3K) inhibitors and should be used as a foundational safety protocol.[1] Always consult the specific SDS provided by the manufacturer for the exact compound you are using.
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with PI3K inhibitors like this compound. It offers procedural, step-by-step guidance to address specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Hazard Identification and Classification
PI3K inhibitors are potent compounds that require careful handling. Based on related compounds, this compound is anticipated to have the following hazards:
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 |
| Carcinogenicity | Category 1A |
| Reproductive Toxicity | Category 1A |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 |
| Hazardous to the Aquatic Environment, Acute | Category 1 |
| Hazardous to the Aquatic Environment, Chronic | Category 1 |
Source:[1]
Hazard Statements:
-
H301 + H331: Toxic if swallowed or if inhaled.
-
H302: Harmful if swallowed.[1]
-
H350: May cause cancer.
-
H360: May damage fertility or the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) and Handling
A comprehensive approach to PPE is mandatory to minimize exposure risk.
Engineering Controls:
-
Fume Hood: All work involving weighing, dissolving, and handling of this compound must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
Standard Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile gloves, double-gloving recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Lab Coat | A fully buttoned lab coat, preferably a disposable one. |
| Respiratory Protection | For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary. |
Source:[1]
Safe Handling Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
